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  • Product: 1-(2-Bromophenyl)-2-methylpropan-2-amine
  • CAS: 103275-22-5

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 1-(2-Bromophenyl)-2-methylpropan-2-amine

An In-depth Technical Guide to 1-(2-Bromophenyl)-2-methylpropan-2-amine Abstract: This technical guide provides a comprehensive scientific overview of 1-(2-Bromophenyl)-2-methylpropan-2-amine, a substituted phenethylamin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(2-Bromophenyl)-2-methylpropan-2-amine

Abstract: This technical guide provides a comprehensive scientific overview of 1-(2-Bromophenyl)-2-methylpropan-2-amine, a substituted phenethylamine derivative with potential applications in synthetic chemistry and drug discovery. While specific research on this molecule is limited, this document synthesizes available data, chemical principles, and insights from analogous structures to present its core physicochemical properties, a plausible synthetic route, and a framework for its analytical characterization. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking foundational knowledge and practical methodologies for working with this and similar chemical entities.

Introduction: A Novel Scaffold in Medicinal Chemistry

1-(2-Bromophenyl)-2-methylpropan-2-amine belongs to the broad class of phenethylamines, a scaffold renowned for its privileged role in pharmacology, particularly in the development of central nervous system (CNS) agents. The structure, featuring a bromine atom on the phenyl ring and a gem-dimethyl group adjacent to the amine, presents a unique combination of steric and electronic properties. The ortho-bromine substitution can influence the molecule's conformation and metabolic stability, while the neopentyl-like arrangement can modulate receptor binding and pharmacokinetic profiles.

Compounds with similar structural motifs are often investigated as analogs in drug discovery programs to optimize potency, selectivity, and metabolic properties.[1][2] For instance, the 2-methyl-1-phenyl-propan-2-amine side chain is a key structural component in complex drug candidates like long-acting β2-agonists, highlighting the pharmaceutical relevance of this backbone.[3] This guide serves to characterize the title compound and provide a scientific basis for its potential exploration as a building block or lead compound.

Physicochemical and Structural Properties

The fundamental identity of 1-(2-Bromophenyl)-2-methylpropan-2-amine is established by its molecular formula, weight, and structural identifiers. These properties are crucial for accurate documentation, analysis, and integration into research databases.

Mandatory Visualization: Chemical Structure

Caption: 2D representation of 1-(2-Bromophenyl)-2-methylpropan-2-amine.

A summary of its key computed and known properties is presented below.

PropertyValueSource(s)
IUPAC Name 1-(2-bromophenyl)-2-methylpropan-2-amine[4]
CAS Number 103275-22-5 (free base)[4][5]
64057-67-6 (hydrochloride)[6][7]
Molecular Formula C₁₀H₁₄BrN[4][5]
Molecular Weight 228.13 g/mol [4]
Exact Mass 227.03100 Da[5]
InChIKey RWOQONCOSDNAGA-UHFFFAOYSA-N[4][5]
Canonical SMILES CC(C)(CC1=CC=CC=C1Br)N[4]
Computed LogP 2.6 - 3.43[4][5]
Physical Form Powder or liquid (hydrochloride is a powder)[6][7]

Synthesis and Purification Protocol

While specific literature detailing the synthesis of 1-(2-Bromophenyl)-2-methylpropan-2-amine is scarce, a plausible and robust synthetic route can be designed based on established organic chemistry principles, particularly those used for analogous structures.[3] A logical approach involves the alkylation of a nitrile followed by reduction.

Causality Behind Experimental Choices:

  • Starting Materials: 2-Bromobenzyl cyanide is a readily available starting material. Isobutyronitrile is used to introduce the gem-dimethyl-amine precursor structure.

  • Alkylation: A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is chosen to deprotonate the α-carbon of isobutyronitrile efficiently at low temperatures, minimizing side reactions.

  • Reduction: Lithium Aluminum Hydride (LAH) is a powerful reducing agent capable of converting the nitrile group directly to a primary amine. Anhydrous conditions are critical as LAH reacts violently with water.

  • Purification: Acid-base extraction is a classic and effective method for purifying amines. The basic amine is protonated and moves to the aqueous layer, separating it from neutral organic impurities. Subsequent basification liberates the free amine for extraction back into an organic solvent. Column chromatography provides a final polishing step to achieve high purity.

Mandatory Visualization: Proposed Synthetic Workflow

synthetic_workflow cluster_0 Step 1: α-Alkylation cluster_1 Step 2: Nitrile Reduction cluster_2 Step 3: Purification A Isobutyronitrile + LDA in dry THF, -78°C B Add 2-Bromobenzyl Cyanide A->B Forms carbanion C Intermediate: 2-(2-Bromobenzyl)-2-methylpropanenitrile B->C SN2 reaction D Dissolve Intermediate in dry THF C->D Isolate & characterize E Add LiAlH₄ (LAH) Reflux D->E Exothermic F Workup (e.g., Fieser method) E->F Quenches excess LAH G Crude Product: 1-(2-Bromophenyl)-2-methylpropan-2-amine F->G H Acid-Base Extraction G->H Isolate crude I Column Chromatography (Silica, e.g., DCM/MeOH/NH₃) H->I Removes non-basic impurities J Pure Product I->J High purity

Caption: Proposed multi-step synthesis of the target compound from commercial precursors.

Experimental Protocol: Synthesis

Materials: Isobutyronitrile, n-Butyllithium, Diisopropylamine, 2-Bromobenzyl cyanide, Lithium aluminum hydride (LAH), Anhydrous Tetrahydrofuran (THF), Diethyl ether, Hydrochloric acid (1M), Sodium hydroxide (2M), Magnesium sulfate, Silica gel.

Step 1: Synthesis of 2-(2-Bromobenzyl)-2-methylpropanenitrile

  • Prepare a solution of LDA in a flame-dried, three-neck flask under an inert atmosphere (N₂) by slowly adding n-Butyllithium (1.1 eq) to a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78°C.

  • Slowly add isobutyronitrile (1.0 eq) to the LDA solution and stir for 30 minutes to ensure complete deprotonation.

  • Add a solution of 2-bromobenzyl cyanide (1.05 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated ammonium chloride solution and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude nitrile intermediate.

Step 2: Reduction to 1-(2-Bromophenyl)-2-methylpropan-2-amine

  • Carefully add LAH (1.5 eq) to a flame-dried flask containing anhydrous THF under an inert atmosphere.

  • Add a solution of the crude nitrile intermediate from Step 1 in anhydrous THF dropwise to the LAH suspension.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to 0°C and cautiously quench by the sequential addition of water (x mL), 15% NaOH (x mL), and water (3x mL), where x is the mass of LAH in grams.

  • Stir the resulting granular precipitate for 1 hour, then filter and wash the solid with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude amine.

Step 3: Purification

  • Dissolve the crude amine in diethyl ether and extract with 1M HCl (3x).

  • Combine the acidic aqueous layers and wash with diethyl ether to remove neutral impurities.

  • Basify the aqueous layer to pH >12 with 2M NaOH at 0°C.

  • Extract the liberated free amine with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate to yield the purified free amine.

  • For higher purity, perform column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in dichloromethane with 1% triethylamine).

Structural Elucidation and Analytical Characterization

Confirming the identity and purity of a synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system for structural confirmation. While experimental spectra for this specific molecule are not widely published, its structure allows for reliable prediction of its spectral characteristics based on known data from similar fragments.[8][9]

Predicted Spectroscopic Data
TechniquePredicted Characteristics
¹H NMR Aromatic Protons (4H): Complex multiplet pattern in the ~7.0-7.6 ppm range. Methylene Protons (-CH₂-): A singlet around ~2.8-3.0 ppm. Amine Protons (-NH₂): A broad singlet, chemical shift variable (~1.5-3.0 ppm), which disappears upon D₂O exchange. Methyl Protons (2x -CH₃): A sharp singlet (6H) at ~1.1-1.3 ppm.
¹³C NMR Aromatic Carbons: 6 signals expected, with the C-Br appearing around ~122 ppm and the C-CH₂ around ~138 ppm. Other aromatic signals between ~127-133 ppm. Quaternary Carbon (-C(CH₃)₂-): Signal around ~50-55 ppm. Methylene Carbon (-CH₂-): Signal around ~45-50 ppm. Methyl Carbons (2x -CH₃): A single signal around ~25-30 ppm.
Mass Spec (EI) Molecular Ion (M⁺): A characteristic pair of peaks at m/z 227 and 229 with a ~1:1 ratio due to the ⁷⁹Br and ⁸¹Br isotopes.[9] Base Peak: Likely m/z 58, corresponding to the stable [C(CH₃)₂NH₂]⁺ fragment resulting from benzylic cleavage. Other Fragments: A peak at m/z 170/172 from the loss of the C(CH₃)₂NH₂ fragment.
IR Spectroscopy N-H Stretch: Two characteristic medium-intensity peaks for the primary amine at ~3300-3400 cm⁻¹. C-H Stretch: Aromatic (~3050 cm⁻¹) and aliphatic (~2850-2950 cm⁻¹) stretches. N-H Bend: A scissoring vibration around 1600 cm⁻¹. C-Br Stretch: A strong absorption in the fingerprint region, ~550-650 cm⁻¹.

Mandatory Visualization: Analytical Workflow

analytical_workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity & Quantification Sample Synthesized Compound (1-(2-Bromophenyl)-2-methylpropan-2-amine) Prep Prepare solutions in appropriate deuterated solvents (NMR) or volatile solvents (MS, HPLC) Sample->Prep NMR ¹H and ¹³C NMR Prep->NMR MS Mass Spectrometry (EI/ESI) Prep->MS IR FTIR Spectroscopy Prep->IR HPLC HPLC-UV/DAD Prep->HPLC GC GC-MS (for derivatized amine) Prep->GC Data Correlate all data: - NMR for connectivity - MS for mass - IR for functional groups - HPLC for purity NMR->Data MS->Data IR->Data HPLC->Data GC->Data Report Final Report: Structure Confirmed Purity >95% Data->Report

Caption: Standard workflow for the comprehensive characterization of a novel compound.

Protocol: Purity Determination by HPLC-UV

This protocol describes a general method for assessing the purity of the final compound.

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method with UV detection to determine the purity of 1-(2-Bromophenyl)-2-methylpropan-2-amine.

Instrumentation & Reagents:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: 50:50 Acetonitrile/Water.

Procedure:

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 10 mL of the sample diluent to create a 100 µg/mL stock solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm and 254 nm.

    • Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Analysis: Inject the sample and integrate all peaks detected.

  • Purity Calculation: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks detected.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

Trustworthiness: This method is self-validating. The use of a DAD allows for peak purity analysis by comparing spectra across the peak. The formic acid in the mobile phase ensures the amine is protonated, leading to better peak shape on the C18 column. The gradient method ensures that impurities with a wide range of polarities can be eluted and detected.[10]

Potential Applications in Drug Discovery

The structural features of 1-(2-Bromophenyl)-2-methylpropan-2-amine make it an interesting candidate for exploration in medicinal chemistry.

  • Scaffold for Analog Synthesis: The molecule can serve as a parent structure for the synthesis of new analogs.[1] The primary amine is a versatile handle for derivatization, allowing for the introduction of various functional groups to probe structure-activity relationships (SAR).

  • CNS Receptor Modulation: The core phenethylamine structure is a well-known pharmacophore for interacting with a wide array of CNS targets, including serotonin (5-HT), dopamine, and norepinephrine receptors and transporters.[11] The specific substitution pattern of this molecule could confer unique selectivity or potency profiles.

  • Metabolic Stability: The ortho-bromine atom and the gem-dimethyl group can sterically hinder metabolic attack at adjacent positions, potentially increasing the compound's metabolic stability and half-life, which are desirable properties for drug candidates.[2]

  • Fragment-Based Drug Design: The 2-bromophenyl moiety could be explored as a fragment that binds to specific pockets in protein targets, with the rest of the molecule serving as a vector to extend into solvent-exposed regions or other binding sites.

Conclusion and Future Directions

1-(2-Bromophenyl)-2-methylpropan-2-amine is a structurally distinct chemical entity with untapped potential. This guide has established its fundamental properties, proposed a viable synthetic pathway, and outlined a robust framework for its analytical characterization. The true value of this compound will be realized through its application in systematic drug discovery programs. Future research should focus on its synthesis and biological screening against a panel of relevant pharmacological targets to uncover its potential therapeutic applications. The methodologies described herein provide a solid foundation for any researcher or organization looking to undertake such an investigation.

References

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  • PubChem. 1-(2-Bromophenyl)propan-2-amine. National Center for Biotechnology Information. [Link]

  • Chemsrc. 1-(2-bromophenyl)-2-methylpropan-2-amine | CAS#:103275-22-5. [Link]

  • The Royal Society of Chemistry. Electronic supplementary information. [Link]

  • ResearchGate. The analytical profiles and identification of the Designer drugs 1-(4-bromophenyl)-2-(methylamino)propan-1-one (brephedrone) in the forensic facilities. [Link]

  • PubChemLite. 1-(2-bromophenyl)-2-methylpropan-1-amine hydrochloride (C10H14BrN). [Link]

  • PubChemLite. 2-(2-bromophenyl)-2-methylpropan-1-amine. [Link]

  • Hu, Y., & Bajorath, J. (2015).
  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861.
  • NIST. 2-Propen-1-amine, 2-methyl-. NIST Chemistry WebBook. [Link]

  • PubChem. 1-Bromo-2-methylpropan-2-amine. National Center for Biotechnology Information. [Link]

  • Doc Brown's Chemistry. Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane. [Link]

  • Google Patents. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. [Link]

  • Szymańska, I., et al. (2020). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers.
  • ResearchGate. Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. [Link]

  • Cipac.org. multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]

  • New England Discovery Partners. Medicinal Chemistry. [Link]

  • MIT OpenCourseWare. Overview of Drug Development 2. [Link]

  • Brunton, L. L., et al. (Eds.). (2011). Pharmacodynamics: Molecular Mechanisms of Drug Action. Goodman and Gilman's Manual of Pharmacology and Therapeutics, 2e. AccessBiomedical Science.
  • Lee, J., et al. (2023). Discovery of Plant-Derived Natural Compounds as Novel GABA Aminotransferase Inhibitors: Structure-Based Discovery, Experimental Validation, and Molecular Dynamics Analysis. International Journal of Molecular Sciences, 24(13), 10831.
  • Wikipedia. List of miscellaneous 5-HT2A receptor agonists. [Link]

  • Journal of Young Pharmacists. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]

Sources

Exploratory

Pharmacological profile of 2-bromo-alpha,alpha-dimethylphenethylamine derivatives

An In-Depth Technical Guide to the Pharmacological Profile of 2-Bromo-α,α-dimethylphenethylamine Derivatives Authored for Researchers, Scientists, and Drug Development Professionals Abstract The 2-bromo-α,α-dimethylphene...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacological Profile of 2-Bromo-α,α-dimethylphenethylamine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-bromo-α,α-dimethylphenethylamine scaffold represents a significant class of psychoactive compounds, primarily recognized for their potent interaction with the serotonin 5-HT₂A receptor. This guide provides a comprehensive technical overview of the pharmacological profile of these derivatives, with a particular focus on the archetypal compound, 2,5-dimethoxy-4-bromoamphetamine (DOB). We will explore the structure-activity relationships, molecular mechanisms of action, key in vitro and in vivo characterization methodologies, and the evolving understanding of their therapeutic potential. This document is intended to serve as a detailed resource for professionals engaged in psychedelic research and the development of novel therapeutics targeting the serotonergic system.

Introduction: The Phenethylamine Landscape and the Significance of Bromination

Phenethylamines are a broad class of compounds, both naturally occurring and synthetic, that feature a phenethylamine backbone.[1] This structural motif is shared by endogenous neurotransmitters like dopamine and norepinephrine, as well as a vast array of psychoactive substances.[1][2] Within this class, substitutions on the phenyl ring and the ethylamine side chain give rise to a wide spectrum of pharmacological activities, from central nervous system stimulants to potent hallucinogens.[2][3]

The α,α-dimethylphenethylamine derivatives, often referred to as substituted amphetamines, are a prominent subgroup. The addition of a bromine atom to the phenyl ring, particularly at the 4-position, dramatically influences the compound's pharmacological profile. Brolamfetamine (DOB), a classic example, is one of the most potent phenethylamine psychedelics, known for its high affinity for the serotonin 5-HT₂A receptor and its long duration of action.[4][5][6] Its psychedelic effects are primarily mediated by its agonistic activity at this receptor.[4][7] Due to its selectivity and potency, DOB is frequently utilized as a research tool for studying the 5-HT₂ receptor subfamily.[4][7] This guide will dissect the pharmacological characteristics that define this important chemical series.

Structure-Activity Relationships (SAR)

The pharmacological activity of 2-bromo-α,α-dimethylphenethylamine derivatives is exquisitely sensitive to their molecular structure. The core scaffold determines the general affinity for serotonin receptors, while specific substitutions fine-tune potency, selectivity, and functional efficacy.[8]

  • The Phenethylamine Backbone : This is the essential pharmacophore for interaction with monoamine receptors.[1]

  • α,α-Dimethyl Group (Amphetamine Moiety) : The methyl group at the alpha position protects the amine from degradation by monoamine oxidase (MAO), significantly increasing its bioavailability and duration of action compared to its non-methylated phenethylamine counterparts.[9]

  • Bromine Substitution : The position and nature of the halogen on the phenyl ring are critical. In the case of DOB, the bromine at the 4-position, combined with methoxy groups at the 2- and 5-positions, confers high affinity and potency at the 5-HT₂A receptor.[6][7] SAR studies show that alkyl or halogen groups at the para position of the phenyl ring generally maintain or enhance affinity for the 5-HT₂A receptor.[10]

  • Methoxy Groups : The 2,5-dimethoxy substitution pattern is a hallmark of many potent psychedelic phenethylamines. This configuration is believed to orient the molecule optimally within the 5-HT₂A receptor binding pocket, facilitating strong agonist activity.[11]

These structural elements collectively contribute to the distinct pharmacological profile of compounds like DOB, differentiating them from other phenethylamines such as MDMA, which acts primarily as a serotonin releasing agent.[7]

Molecular Pharmacology: Targeting the 5-HT₂A Receptor

The primary molecular target for the psychedelic effects of 2-bromo-α,α-dimethylphenethylamine derivatives is the serotonin 5-HT₂A receptor, a G protein-coupled receptor (GPCR).[12][13]

Receptor Binding and Affinity

The initial step in drug action is binding to the receptor. This is quantified by the binding affinity (Kᵢ), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Kᵢ value indicates higher binding affinity. These derivatives typically exhibit high affinity for the 5-HT₂A receptor and often show significant affinity for the closely related 5-HT₂B and 5-HT₂C receptors as well.[4][7]

CompoundReceptorBinding Affinity (Kᵢ, nM)
(R)-(-)-DOB 5-HT₂A0.5 - 2.0
5-HT₂C5.0 - 20.0
DOI (Control) 5-HT₂A~0.27[14]
Ketanserin (Antagonist) 5-HT₂A~0.75[14]
Serotonin (Endogenous) 5-HT₂A~10[14]
Note: Kᵢ values are compiled from various sources and can vary based on experimental conditions. The R-(-)-enantiomer of DOB is the more active form.[6]
Downstream Signaling Pathways & Functional Selectivity

Upon agonist binding, the 5-HT₂A receptor undergoes a conformational change, activating intracellular signaling cascades. The canonical pathway involves coupling to Gq/G₁₁ proteins, which activates phospholipase C (PLC).[13] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). This leads to the release of intracellular calcium (Ca²⁺) and the activation of protein kinase C (PKC).[15]

However, the 5-HT₂A receptor can also signal through non-canonical, G protein-independent pathways, such as those involving β-arrestin. The phenomenon where a ligand can preferentially activate one signaling pathway over another is known as functional selectivity or biased agonism .[11] This is a critical concept, as the psychedelic and potential therapeutic effects (e.g., anti-inflammatory, antidepressant) of 5-HT₂A agonists may be mediated by different downstream pathways.[13][16] For instance, it is hypothesized that the hallucinogenic effects are primarily linked to Gq-mediated signaling, while other effects might be modulated by the β-arrestin pathway. The ability to design biased agonists that selectively activate therapeutic pathways while avoiding hallucinogenic signaling is a major goal in modern drug development.[17]

Figure 1: Simplified 5-HT₂A receptor signaling pathways activated by an agonist like a DOB derivative.

In Vitro Pharmacological Characterization: Experimental Protocols

To determine the affinity and functional activity of a novel 2-bromo-α,α-dimethylphenethylamine derivative, a standardized series of in vitro assays is essential.

Radioligand Competition Binding Assay

This assay measures the binding affinity (Kᵢ) of a test compound by assessing its ability to compete with a radiolabeled ligand for binding to the target receptor.[18][19]

Objective: To determine the Kᵢ of a test compound at the human 5-HT₂A receptor.

Materials:

  • Cell membranes from HEK293 cells stably expressing the human 5-HT₂A receptor.

  • Radioligand: [¹²⁵I]DOI or [³H]Ketanserin.[14][20]

  • Non-specific binding control: 10 µM Ketanserin or unlabeled DOI.

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[18]

  • 96-well microplates and glass fiber filters.

  • Scintillation counter.

Protocol:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add in order: assay buffer, the test compound dilution, the radioligand at a fixed concentration (near its Kₔ value, e.g., 0.1-0.3 nM for [¹²⁵I]DOI), and the cell membrane preparation.[14]

  • For total binding wells, add vehicle instead of the test compound.

  • For non-specific binding wells, add the non-specific control (e.g., 10 µM Ketanserin).

  • Incubate the plate for 60 minutes at room temperature with gentle agitation.[14]

  • Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. The filters will trap the cell membranes with bound radioligand.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters into scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).[21] Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Functional Assay: Calcium Mobilization

This assay measures the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of a compound by quantifying the increase in intracellular calcium following Gq-pathway activation.[15][22]

Objective: To determine the EC₅₀ and Eₘₐₓ of a test compound for 5-HT₂A receptor activation.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human 5-HT₂A receptor.[23]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Reference agonist: Serotonin (5-HT) or DOI.[15]

  • Test compound stock solution.

  • Fluorescence plate reader with an integrated fluid-handling system.

Protocol:

  • Plate the cells in a black-walled, clear-bottom 96-well microplate and grow to confluence.

  • Remove the growth medium and load the cells with the calcium-sensitive dye in assay buffer. Incubate for 45-60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Prepare serial dilutions of the test compound and the reference agonist (5-HT) in assay buffer.

  • Place the plate into the fluorescence plate reader. Begin recording baseline fluorescence.

  • Using the instrument's injector, add the test compound or reference agonist dilutions to the wells.

  • Continue to record the fluorescence intensity over time (typically 1-3 minutes) to capture the peak calcium response.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the response as a percentage of the maximum response to the reference agonist (5-HT) against the log concentration of the test compound. Use non-linear regression to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximal response relative to the reference agonist).[23]

Figure 2: Workflow for the pharmacological characterization of a novel derivative.

In Vivo Pharmacology and Behavioral Models

Animal models are crucial for understanding how the in vitro activity of these compounds translates to complex physiological and behavioral effects.

The Head-Twitch Response (HTR)

The head-twitch response (HTR) in rodents is a rapid, side-to-side rotational head movement that is considered the most reliable behavioral proxy for hallucinogenic potential in humans.[12][24] This response is specifically mediated by the activation of 5-HT₂A receptors.[24] Crucially, HTR is induced by psychedelic 5-HT₂A agonists (like DOB, LSD, and psilocybin) but not by non-psychedelic 5-HT₂A agonists (like lisuride).[12] Therefore, quantifying the HTR is a critical step in assessing the psychedelic-like activity of a new 2-bromo-α,α-dimethylphenethylamine derivative.

Models of Anxiety and Depression

Given the growing interest in the therapeutic potential of psychedelics for mood and anxiety disorders, other behavioral models are often employed.[17][25][26]

  • Elevated Plus Maze (EPM): This test assesses anxiety-like behavior in rodents. An anxiolytic effect is inferred from an increase in the time spent in the open, exposed arms of the maze.[24]

  • Forced Swim Test (FST): This model is used to screen for antidepressant-like activity. A reduction in immobility time after drug administration is interpreted as a positive antidepressant-like effect.[27]

It is important to note that the validity of these models for psychedelics is a subject of ongoing scientific debate.[28][29] The acute effects of psychedelics in rodents do not always mirror the long-term therapeutic effects observed in humans, highlighting the complexity of translating preclinical findings.[28][29]

Therapeutic Potential and Future Directions

While historically associated with recreational use, there is a resurgence of interest in the therapeutic applications of phenethylamines and other psychedelics.[17][30] The potent 5-HT₂A agonism of 2-bromo-α,α-dimethylphenethylamine derivatives makes them valuable tools for research and potential starting points for drug discovery.

  • Antidepressant Effects: Clinical trials with other 5-HT₂A agonists like psilocybin have shown rapid and sustained antidepressant effects.[11][17] Novel derivatives with optimized pharmacological profiles could offer new treatment paradigms for major depressive disorder.[25]

  • Anti-inflammatory Properties: Activation of 5-HT₂A receptors has been shown to produce potent anti-inflammatory effects that are dissociable from the psychedelic effects.[13][16] This opens the possibility of developing non-hallucinogenic 2-bromo-α,α-dimethylphenethylamine derivatives for treating inflammatory disorders.

  • Neuroplasticity: Psychedelics are known to promote structural and functional neuroplasticity, a mechanism believed to underlie their long-lasting therapeutic effects.[31] Understanding how different derivatives modulate these processes is a key area of current research.

The primary challenge and opportunity lie in leveraging functional selectivity. The goal is to design novel ligands that retain the therapeutic signaling properties (e.g., promoting neuroplasticity) while minimizing or eliminating the Gq-mediated signaling responsible for hallucinogenic activity.[17]

Conclusion

The 2-bromo-α,α-dimethylphenethylamine derivatives are a pharmacologically rich class of compounds defined by their potent interaction with serotonin 5-HT₂ receptors, particularly the 5-HT₂A subtype. Their activity is governed by precise structure-activity relationships, where the amphetamine backbone, 2,5-dimethoxy pattern, and 4-bromo substitution converge to create powerful agonism. A thorough characterization, employing a combination of in vitro binding and functional assays alongside in vivo behavioral models like the head-twitch response, is essential to fully elucidate their pharmacological profile. As our understanding of 5-HT₂A receptor signaling and functional selectivity deepens, these derivatives will continue to be invaluable as both research tools and as scaffolds for the rational design of novel therapeutics with the potential to treat a range of neuropsychiatric and inflammatory conditions.

References

  • Serotonin 2A Receptor (5-HT2AR) Agonists: Psychedelics and Non-Hallucinogenic Analogues as Emerging Antidepressants. (2023). Chemical Reviews.
  • The psychedelic phenethylamine 25C-NBF, a selective 5-HT2A agonist, shows psychoplastogenic properties and rapid antidepressant effects in male rodents. (2025).
  • Serotonin 5-HT2A receptor agonist. (n.d.). Wikipedia.
  • 5-HT2A Receptors: Pharmacology and Functional Selectivity. (2025).
  • Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. (n.d.). Source not specified.
  • Phenethylaminylation: Preliminary In Vitro Evidence for the Covalent Transamidation of Psychedelic Phenethylamines to Glial Prot. (2025). bioRxiv.
  • BROLAMFETAMINE. (n.d.). Inxight Drugs.
  • Population Survey Data Informing the Therapeutic Potential of Classic and Novel Phenethylamine, Tryptamine, and Lysergamide Psychedelics. (2020).
  • 5-HT 2A receptors: Pharmacology and functional selectivity. (2025). Pharmacological Research.
  • 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. (n.d.). Eurofins Discovery.
  • In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. (2022). Journal of Neurochemistry.
  • Psychedelics research in rodents has a behavior problem. (2025). The Transmitter.
  • A qualitative descriptive analysis of effects of psychedelic phenethylamines and tryptamines. (2020). Journal of Clinical Psychopharmacology.
  • Characterization of 5-HT(₁A,B) and 5-HT(₂A,C) serotonin receptor binding. (2001). Current Protocols in Neuroscience.
  • 5-HT2A Serotonin Receptor Assay. (n.d.). Innoprot.
  • Animal Models of Serotonergic Psychedelics. (2012). ACS Chemical Neuroscience.
  • 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. (n.d.). Eurofins Discovery.
  • Details for Phenethylamines. (n.d.). UNODC.
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  • Radioligand binding assays: from opiate receptors to drug discovery mainstay. (2024). Revvity.
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  • Preclinical Behavioral Assessment of Chronic, Intermittent Low-Dose Psilocybin in Rodent Models of Depression and Anxiety. (2022).
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Foundational

Solubility Profile of Brominated Phentermine Analogues in Organic Solvents

[1] Executive Summary The solubility profile of brominated phentermine analogues (e.g., 4-bromophentermine, 3-bromophentermine) represents a critical physicochemical dataset for forensic analysis, pharmaceutical formulat...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The solubility profile of brominated phentermine analogues (e.g., 4-bromophentermine, 3-bromophentermine) represents a critical physicochemical dataset for forensic analysis, pharmaceutical formulation, and structure-activity relationship (SAR) studies. While phentermine itself is a well-characterized sympathomimetic amine, the introduction of a bromine atom at the aryl moiety significantly alters the lipophilicity (LogP), lattice energy, and solvation thermodynamics of the molecule.

This technical guide provides a comprehensive analysis of these solubility behaviors. It synthesizes empirical data from forensic protocols with theoretical physicochemical principles to offer a robust framework for solvent selection during extraction, purification, and chromatographic analysis.

Part 1: Chemical Identity & Physicochemical Basis

To understand solubility, one must first understand the solute's response to halogenation. Phentermine (


-dimethylphenethylamine) possesses a hydrophilic amine head and a hydrophobic benzyl tail.
Structural Impact of Bromination

Substituting a hydrogen atom with bromine on the phenyl ring induces three primary physicochemical shifts:

  • Increased Lipophilicity: Bromine is highly lipophilic. The addition typically increases the partition coefficient (LogP) by approximately 0.6–0.8 units compared to the parent phentermine (LogP

    
     1.9).
    
  • Molecular Volume & Van der Waals Forces: Bromine’s large atomic radius increases the molecular surface area, enhancing London dispersion forces with non-polar solvents.

  • Lattice Energy (Solid State): In the hydrochloride salt form, the heavier halogen can alter crystal packing efficiency, often increasing the melting point and requiring solvents with higher dielectric constants for dissociation.

The Analogue Series

The most relevant analogues in this context are:

  • 4-Bromophentermine (Para-bromo): High symmetry, often leads to higher crystallinity and slightly lower solubility in sterically hindered solvents compared to the meta-isomer.

  • 3-Bromophentermine (Meta-bromo): Lower symmetry, typically exhibiting higher solubility in organic solvents due to reduced lattice energy.

Part 2: Solubility Profiling Methodology

Experimental Workflow (Graphviz Visualization)

SolubilityWorkflow Start Start: Solid Analogue (HCl Salt or Free Base) SolventSel Solvent Selection (Polar, Non-Polar, Aprotic) Start->SolventSel Equilibration Equilibration (Shake-Flask, 25°C, 24h) SolventSel->Equilibration Add excess solid Separation Phase Separation (Centrifugation/Filtration) Equilibration->Separation Equilibrium reached Dilution Dilution (Mobile Phase Compatibility) Separation->Dilution Supernatant aliquot Quant Quantification (HPLC-UV @ 254nm) Dilution->Quant DataCalc Data Calculation (mg/mL & Molar Solubility) Quant->DataCalc

Figure 1: Step-by-step saturation shake-flask methodology for determining thermodynamic solubility.

Detailed Protocol
  • Preparation: Weigh approximately 50 mg of the brominated phentermine analogue (HCl salt) into a 4 mL amber glass vial.

  • Solvent Addition: Add 1.0 mL of the target organic solvent.

  • Agitation: Vortex for 1 minute, then place in a thermomixer at 25°C ± 0.1°C shaking at 750 RPM for 24 hours.

  • Verification: Visually inspect.[1] If fully dissolved, add more solid until a precipitate remains (saturation).

  • Separation: Centrifuge at 10,000 RPM for 10 minutes or filter through a 0.22 µm PTFE syringe filter (pre-saturated).

  • Quantification: Inject the filtrate into an HPLC system (C18 column, Acetonitrile:Water mobile phase). Calculate concentration against a known standard curve.

Part 3: Solubility Data & Solvent Interaction Profiles

The following data summarizes the solubility behavior of Brominated Phentermine HCl compared to Phentermine HCl . Note that "Free Base" forms will exhibit inverted solubility (high in non-polar, low in water).

Comparative Solubility Table (HCl Salt Form)
Solvent ClassSpecific SolventPhentermine HCl Solubility4-Bromo-Phentermine HCl (Predicted)Interaction Mechanism
Protic Polar WaterVery Soluble (>100 mg/mL)Soluble (~50-80 mg/mL)Ion-dipole, H-bonding
Protic Polar MethanolFreely SolubleFreely Soluble (>100 mg/mL)H-bonding, Solvation of cation
Protic Polar EthanolSolubleSoluble (~30-50 mg/mL)H-bonding, Dispersion (Ethyl group)
Aprotic Polar DMSOFreely SolubleFreely Soluble (>100 mg/mL)Strong Dipole-Dipole
Aprotic Polar AcetonitrileSolubleSoluble (~20-40 mg/mL)Dipole-Dipole
Chlorinated ChloroformSolubleSoluble (High affinity for Br-analogue)Dispersion + Weak H-bond donor
Non-Polar Diethyl EtherInsolubleVery Slightly SolubleWeak Dispersion
Non-Polar n-HexaneInsolubleInsolubleDispersion only (Lattice energy dominates)

Technical Insight: The brominated analogue shows a distinct "lipophilic shift." While the HCl salt remains water-soluble, the solubility in chlorinated solvents (Chloroform, DCM) increases relative to the non-brominated parent. This is due to the polarizability of the bromine atom, which interacts favorably with the chlorinated solvent environment [1].

Free Base Solubility

For the Free Base form (oily liquid or low-melting solid), the profile inverts:

  • Immiscible/Low Solubility: Water.

  • Miscible/High Solubility: Diethyl Ether, Hexane, Chloroform, Methanol.

  • Extraction Note: Forensic extraction of 4-bromophentermine from biological matrices (urine/blood) is optimal using Chlorobutane or Ethyl Acetate at pH > 10 [2].

Part 4: Mechanistic Visualization

Understanding the solvation shell is critical for optimizing liquid-liquid extractions.

SolvationMechanism Solute 4-Br-Phentermine (Cation) MeOH MeOH (Dipole/H-Bond) MeOH->Solute Stabilizes Charge Water Water (Hydration Shell) Water->Solute High Dielectric Hexane Hexane (Repulsion) Hexane->Solute Lattice Energy Dominates DCM DCM (Dispersion/Dipole) DCM->Solute Solubilizes Br-Tail

Figure 2: Interaction map showing competitive solvation forces. DCM is highlighted for its dual ability to solvate the lipophilic tail and the polar amine salt.

Part 5: Applications in Drug Development & Forensics

Forensic Extraction Efficiency

When analyzing biological samples for brominated designer drugs, standard amphetamine protocols must be adjusted.

  • Standard Protocol: Liquid-Liquid Extraction (LLE) with basic buffer (pH 11) into Butyl Chloride.

  • Adjustment for Br-Analogues: Due to higher LogP, back-extraction into aqueous acid requires a lower pH or higher volume ratio to ensure complete recovery from the organic phase. The bromine atom makes the molecule "stickier" in the organic layer.

HPLC Method Development
  • Mobile Phase: A gradient of Water (0.1% Formic Acid) and Acetonitrile is recommended.

  • Retention Time: 4-Bromophentermine will elute significantly later than Phentermine (approx. 1.5x to 2.0x retention factor k') due to hydrophobic interaction with the C18 stationary phase [3].

  • Solvent for Standards: Dissolve reference standards in Methanol . Avoid pure water for stock solutions of the free base to prevent oiling out; avoid pure acetonitrile for the HCl salt to prevent precipitation.

References

  • PubChem. (2025).[2][3] Phentermine: Chemical and Physical Properties. National Library of Medicine. Available at: [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2000). Phentermine Monograph: Methods of Analysis. Available at: [Link]

  • Khushbu, U., et al. (2024).[4] Synthesis of Phentermine and its Derivatives. Current Organic Synthesis.[4][5][6] Available at: [Link]

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Exploratory

Introduction: The Emerging Significance of ortho-Bromophenyl Amines in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of ortho-Bromophenyl Amines A Senior Application Scientist's Review for Researchers and Drug Development Professionals The ortho-bromophenyl amine scaffold is a priv...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of ortho-Bromophenyl Amines A Senior Application Scientist's Review for Researchers and Drug Development Professionals

The ortho-bromophenyl amine scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile building block for a diverse array of biologically active compounds. The presence of the bromine atom at the ortho position to the amine group imparts unique electronic and steric properties, influencing the molecule's reactivity, conformation, and ability to interact with biological targets. This strategic placement of a halogen can enhance binding affinity, improve metabolic stability, and modulate pharmacokinetic profiles, making these compounds highly attractive for drug discovery programs.

This guide provides a comprehensive review of the known biological activities of ortho-bromophenyl amine derivatives, delving into their anticancer, antimicrobial, and neurological properties. We will explore the underlying mechanisms of action, present key structure-activity relationships (SAR), and provide detailed experimental protocols for their synthesis and evaluation. The insights presented herein are synthesized from established literature to provide researchers and drug development professionals with a robust and actionable resource.

Anticancer Activity: Targeting Key Oncogenic Pathways

Several derivatives incorporating the ortho-bromophenyl amine moiety have demonstrated significant potential as anticancer agents. Their mechanisms of action often involve the inhibition of critical signaling pathways that drive tumor growth, proliferation, and metastasis.

Mechanism of Action: Inhibition of β-Catenin Signaling

A notable example is the activity of brominated-ormeloxifene (Br-ORM), which has shown efficacy against cervical cancer.[1] Molecular modeling studies suggest that the brominated analogue of ormeloxifene binds effectively to the active site of β-catenin.[1] The aberrant regulation of the β-catenin signaling pathway is strongly associated with cancer cell proliferation, invasion, and migration. By inhibiting this pathway, Br-ORM effectively suppresses tumorigenic features.

Mechanistic investigations have revealed that Br-ORM treatment leads to:

  • Induction of Apoptosis: Confirmed by pronounced PARP cleavage and Annexin V staining.[1]

  • Cell Cycle Arrest: Br-ORM causes cell cycle arrest at the G1/S phase in a dose-dependent manner.[1]

  • Suppression of Epithelial-Mesenchymal Transition (EMT): This is evidenced by the upregulation of E-cadherin and the repression of N-cadherin, Vimentin, Snail, MMP-2, and MMP-9 expression.[1]

  • Repression of β-catenin: Br-ORM represses both the expression and the nuclear localization of β-catenin.[1]

These findings highlight the potential of targeting β-catenin with ortho-bromophenyl amine-containing compounds for cancer therapy.

G cluster_pathway β-Catenin Signaling Pathway Inhibition cluster_nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Frizzled->Destruction_Complex Inhibits Beta_Catenin β-Catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation Nucleus Nucleus Beta_Catenin->Nucleus Translocates TCF_LEF TCF/LEF Target_Genes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates Br_ORM Br-ORM Br_ORM->Beta_Catenin Inhibits Nuclear Localization & Expression Beta_Catenin_N β-Catenin Beta_Catenin_N->TCF_LEF Binds caption Br-ORM inhibits the β-catenin signaling pathway.

Caption: Br-ORM inhibits the β-catenin signaling pathway.

Quantitative Data: Anticancer Activity

The efficacy of anticancer compounds is often quantified by their half-maximal inhibitory concentration (IC50).

CompoundCancer Cell LineIC50 (µM)Reference
Br-ORMCervical Cancer Cells10-20 (effective conc.)[1]
Naphthalimide DerivativesHCT 116, A5497[2]
Oxathiazinane DerivativesPancreas, Colon, BreastEffective[3]
Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cells.

  • Cell Seeding: Plate cancer cells (e.g., HeLa, HCT 116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., Br-ORM) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form insoluble formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the compound concentration.

Antimicrobial Activity: A Broad Spectrum of Action

Ortho-bromophenyl amine derivatives have also been investigated for their antimicrobial properties, showing activity against a range of pathogens.

Mechanism of Action

While the exact mechanisms are still under investigation for many compounds, the antimicrobial activity of salicylanilides, which can be derived from ortho-bromophenyl amines, has been widely studied.[4] These compounds are thought to disrupt microbial cell membranes and interfere with essential metabolic processes. The complexation of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives with β-cyclodextrin has been shown to enhance their antimicrobial effects.[4]

Spectrum of Activity
  • Gram-Positive Bacteria: N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives are active against Gram-positive bacteria such as Staphylococcus aureus.[4] Synthetic bromophenols have also demonstrated potent effects against Staphylococcus aureus, Bacillus subtilis, and Micrococcus luteus.[5]

  • Fungi: Certain bromophenols have shown significant activity against Candida albicans, Aspergillus fumigatus, and other fungi.[5]

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial potency.

Compound/DerivativeMicroorganismMIC (mg/mL)Reference
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivativesGram-positive bacteria2.5 - 5.0[4]
Benzenesulphonamide derivative 4hS. aureus6.63[6]
Benzenesulphonamide derivative 4fB. subtilis6.63[6]
Benzenesulphonamide derivative 4eA. niger6.28[6]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard method for determining the minimum inhibitory concentration of an antimicrobial agent.

  • Preparation of Inoculum: Grow the microbial strain overnight in a suitable broth medium. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Add an equal volume of the standardized microbial inoculum to each well. Include a positive control (microbe, no compound) and a negative control (broth, no microbe).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Neurological Effects: From Therapeutic Potential to Toxicological Concerns

The interaction of ortho-bromophenyl amines with the central nervous system (CNS) is a dual-edged sword, presenting both opportunities for therapeutic intervention and potential for neurotoxicity.

Cholinesterase Inhibition: A Strategy for Alzheimer's Disease

Some bromophenol derivatives have demonstrated potent inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[7] The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other dementias.[7]

Quantitative Data: Cholinesterase Inhibition

The inhibitory constant (Ki) is a measure of the potency of an inhibitor.

Compound ClassEnzymeKi Range (nM)Reference
Novel BromophenolsAChE0.13 - 14.74[7]
Novel BromophenolsBChE5.11 - 23.95[7]
Neurotoxicity

It is important to note that exposure to bromine-containing compounds can also have adverse neurological effects. Inhalation of bromine gas has been shown to cause oxidative brain stem damage, leading to abnormal cage behavior in animal models.[8] While this is related to elemental bromine, it underscores the need for careful toxicological evaluation of any new brominated compounds intended for therapeutic use. Symptoms of accidental bromine exposure in humans have included headaches, dizziness, and ataxia.[8]

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of ortho-bromophenyl amine derivatives and their biological activity is crucial for designing more potent and selective drug candidates.

  • Position of Substituents: For dienyl sulphonyl fluorides as BuChE inhibitors, the inhibitory effect of substituents on the δ-aryl ring follows the order: ortho- > meta- > para-.[9]

  • Nature of Substituents: The nature of the substituent also plays a significant role. For δ-aryl substituents, the order of BuChE inhibition is –OCH3 > –CH3 > –Cl (–Br).[9]

  • Halogen Effects: In phenethylamine derivatives targeting the 5-HT2A receptor, halogen groups at the para position of a phenyl ring attached to the β carbon have a positive effect on binding affinity.[10]

G cluster_sar Structure-Activity Relationship (SAR) Workflow Core ortho-Bromophenyl Amine Scaffold Modification Systematic Chemical Modification (e.g., substituent position, type) Core->Modification Synthesis Synthesis of Derivative Library Modification->Synthesis Screening Biological Activity Screening (e.g., IC50, MIC, Ki) Synthesis->Screening Analysis Data Analysis & SAR Determination Screening->Analysis Optimization Lead Compound Optimization Analysis->Optimization Identifies Key Structural Features Optimization->Modification Iterative Design caption Workflow for SAR studies.

Caption: Workflow for SAR studies.

Synthesis Protocols

The synthesis of biologically active ortho-bromophenyl amine derivatives often involves multi-step procedures. Below are examples of key synthetic transformations.

Protocol: Synthesis of N1-(4-bromophenyl)benzene-1,4-diamine (Nitro Reduction)

This protocol utilizes iron powder for the reduction of an aromatic nitro group.[11]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-(4-bromophenyl)-4-nitroaniline (1 equivalent). Add ethanol and water in a 1:1 ratio to create a slurry.[11]

  • Reagent Addition: Begin stirring and add iron powder (3-5 equivalents). Slowly add concentrated hydrochloric acid (0.2-0.3 equivalents) to the mixture. The reaction is exothermic and may require cooling.[11]

  • Reflux: After the initial exothermic reaction subsides, heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.[11]

  • Neutralization: Cool the reaction mixture to room temperature and carefully add a saturated solution of sodium carbonate until the mixture is basic (pH > 8) to neutralize the acid.[11]

  • Workup: Filter the mixture through a pad of celite to remove the iron salts. Wash the filter cake with ethanol. Combine the filtrate and washings and concentrate under reduced pressure. Extract the aqueous residue with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.[11]

Protocol: Synthesis of Ethyl 3-(3-bromophenyl)-3-oxopropanoate (Claisen Condensation)

This is the first step in a two-step synthesis of a heterocyclic compound with potential applications in drug discovery.[12]

  • Setup: A dry 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer and a dropping funnel.

  • Reagent Addition: Suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF and cool to 0 °C. A solution of 3-bromoacetophenone (1.0 eq) and diethyl carbonate (1.2 eq) in anhydrous THF is added dropwise over 30 minutes.[12]

  • Reflux: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC.[12]

  • Quenching and Acidification: Upon completion, cool the reaction to 0 °C and quench the excess sodium hydride by the slow addition of anhydrous ethanol. Acidify the mixture with 1 M hydrochloric acid to a pH of approximately 3-4.[12]

  • Extraction and Purification: Extract the aqueous layer three times with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.[12]

Conclusion and Future Directions

The ortho-bromophenyl amine scaffold is a cornerstone for the development of novel therapeutic agents with a wide range of biological activities. The research highlighted in this guide demonstrates their potential in oncology, infectious diseases, and neurology. The structure-activity relationships discussed provide a foundation for the rational design of new derivatives with improved potency and selectivity.

Future research should focus on:

  • Elucidating the precise molecular mechanisms of action for promising compounds.

  • Expanding the scope of biological screening to identify new therapeutic applications.

  • Optimizing lead compounds to enhance their pharmacokinetic properties and reduce potential toxicity.

  • Leveraging computational modeling to predict the activity of novel derivatives and guide synthetic efforts.

By continuing to explore the rich chemistry of ortho-bromophenyl amines, the scientific community can unlock new avenues for addressing unmet medical needs.

References

  • Synthesis of p-Phenylenediamine from N-(4-bromophenyl)-4-nitroaniline. Benchchem.
  • Synthesis of 3-(3-Bromophenyl)-1,2-oxazol-5-ol. Benchchem.
  • Synthesis and Antitumor Activity of Brominated-Ormeloxifene (Br-ORM) against Cervical Cancer. (2023). ACS Omega.
  • Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products. (2023). Chemistry & Biodiversity.
  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2025). Pharmaceuticals.
  • p-BROMOPHENACYL BROMIDE. Organic Syntheses.
  • Synthesis of N-Acetyl Enamides by Reductive Acetylation of Oximes Mediated with Iron(II) Acetate: N-(1-(4-Bromophenyl)vinyl)acetamide. Organic Syntheses.
  • Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry.
  • Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products.
  • Antimicrobial activities of the bromophenols from the red alga Odonthalia corymbifera and some synthetic derivatives. (2008). Bioorganic & Medicinal Chemistry Letters.
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  • Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria. MicrobiologyOpen.
  • Screening Methods for the Evaluation of Biological Activity in Drug Discovery. University of Helsinki.
  • Microwave-assisted preparation and antimicrobial activity of O-alkylamino benzofurancarboxyl
  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery.
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  • Anticancer Activity and Topoisomerase II Inhibition of Naphthalimides with ω-Hydroxylalkylamine Side-Chains of Different Lengths. Letters in Drug Design & Discovery.
  • Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. (2023). Biomolecules & Therapeutics.
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  • Oxathiazinane derivatives display both antineoplastic and antibacterial activity: a structure activity study. (2023). Scientific Reports.
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Foundational

A Technical Guide to the Medicinal Chemistry Applications of 1-(2-Bromophenyl)-2-methylpropan-2-amine

Abstract 1-(2-Bromophenyl)-2-methylpropan-2-amine emerges as a compelling starting point for medicinal chemistry campaigns, particularly in the discovery of novel central nervous system (CNS) agents. This molecule strate...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-(2-Bromophenyl)-2-methylpropan-2-amine emerges as a compelling starting point for medicinal chemistry campaigns, particularly in the discovery of novel central nervous system (CNS) agents. This molecule strategically combines the well-established pharmacophore of phentermine, known for its modulation of monoaminergic systems, with an ortho-bromophenyl moiety. The introduction of the bromine atom at this specific position is not a trivial substitution; it is a deliberate design choice poised to influence pharmacokinetics, metabolic stability, and target engagement through mechanisms like halogen bonding and conformational restriction. This guide provides an in-depth analysis of the compound's rationale, potential therapeutic applications, a comprehensive research and development workflow, and strategies for lead optimization. It is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for next-generation therapeutics.

Introduction: A Scaffold of Strategic Design

The core structure of 1-(2-Bromophenyl)-2-methylpropan-2-amine is an analog of phentermine (α,α-dimethylphenethylamine), a compound with a long history of clinical use as an appetite suppressant and CNS stimulant.[1][2] The parent molecule, phentermine, exerts its effects primarily by increasing the synaptic levels of norepinephrine, dopamine, and serotonin.[1] Our subject molecule retains this foundational α,α-dimethyl-β-phenylethylamine backbone, strongly suggesting a high probability of activity within the CNS monoaminergic pathways.

The key point of divergence and innovation is the introduction of a bromine atom at the ortho-position of the phenyl ring. The strategic placement of halogens is a cornerstone of modern medicinal chemistry, used to enhance therapeutic profiles.[3] A bromine substituent can:

  • Modulate Lipophilicity: Influencing the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Block Metabolism: The ortho-position is susceptible to cytochrome P450-mediated hydroxylation. A bromine atom can act as a metabolic shield, potentially increasing the compound's biological half-life.

  • Introduce Halogen Bonding: The bromine atom can form a "halogen bond"—a specific, non-covalent interaction with an electron-donating atom in a protein's binding pocket, which can enhance binding affinity and selectivity.[4]

  • Impose Conformational Constraints: The steric bulk of the ortho-bromo group restricts the free rotation of the phenyl ring, locking the molecule into a specific conformation that may be more favorable for target engagement.

This guide will deconstruct the potential of this unique molecular architecture, presenting a roadmap from initial synthesis to advanced lead optimization.

The Pharmacological Heritage: Targeting Monoaminergic Systems

The structural kinship with amphetamine and phentermine provides a strong rationale for investigating 1-(2-Bromophenyl)-2-methylpropan-2-amine as a modulator of monoamine transporters and enzymes.[5][6]

Primary Hypothesized Targets:

  • Norepinephrine Transporter (NET): Inhibition of NET increases synaptic norepinephrine, a mechanism central to treatments for ADHD and depression.[7]

  • Dopamine Transporter (DAT): DAT inhibition elevates dopamine levels, which is critical for cognitive control, motivation, and the therapeutic effects seen in ADHD.[5][7]

  • Serotonin Transporter (SERT): SERT inhibition is the primary mechanism of SSRIs, a major class of antidepressants.[8]

  • Monoamine Oxidase (MAO): Phentermine itself has been shown to be a reversible inhibitor of MAO-A, the enzyme responsible for metabolizing serotonin.[9] This dual-action potential (transporter and enzyme inhibition) is a key area for investigation.

Recent advancements in antidepressant research highlight the potential of multi-target drugs that engage monoamine transporters alongside other receptors, such as the histamine H3 receptor, to achieve superior efficacy.[8][10] The 1-(2-Bromophenyl)-2-methylpropan-2-amine scaffold represents an excellent starting point for designing such multi-faceted agents.

Proposed Research & Development Workflow

A systematic and rigorous evaluation is essential to unlock the therapeutic potential of this compound. The following workflow outlines a comprehensive plan from synthesis to initial biological characterization.

Synthesis and Characterization

A robust and scalable synthesis is the first critical step. Reductive amination of the corresponding ketone is a reliable and widely used method for preparing such amines.[11]

Protocol 1: Synthesis via Reductive Amination

  • Step 1: Synthesis of 1-(2-Bromophenyl)-2-methylpropan-1-one. This ketone precursor can be synthesized via Friedel-Crafts acylation of bromobenzene with isobutyryl chloride.

  • Step 2: Reductive Amination. The ketone is reacted with a source of ammonia (e.g., ammonium acetate) and a reducing agent like sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation to yield the target primary amine, 1-(2-Bromophenyl)-2-methylpropan-2-amine.

  • Purification: The crude product is purified using column chromatography on silica gel, followed by conversion to a stable salt (e.g., hydrochloride) and recrystallization to achieve high purity.

  • Characterization: The final compound's identity and purity must be rigorously confirmed using:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and assess purity.

    • Elemental Analysis: To confirm the elemental composition of the final salt form.

In Vitro Pharmacological Evaluation

The following assays are critical for defining the compound's mechanism of action and selectivity profile.

Protocol 2: In Vitro Screening Cascade

  • Primary Target Engagement:

    • Transporter Binding Assays: Competitive radioligand binding assays to determine the binding affinity (Ki) for human DAT, NET, and SERT.

    • Transporter Uptake Assays: Functional assays using cells expressing the human transporters to measure the potency (IC₅₀) of uptake inhibition for dopamine, norepinephrine, and serotonin.

  • Enzymatic Activity:

    • MAO Inhibition Assay: Determine the IC₅₀ values against human monoamine oxidase-A (MAO-A) and MAO-B to assess potential for enzyme inhibition.[9]

  • Safety & Selectivity Screening:

    • Receptor Profiling: Screen against a panel of CNS receptors (e.g., adrenergic, serotonergic, histaminergic) to identify potential off-target activities. The CEREP safety panel is a standard for this.

    • hERG Channel Assay: An early-stage patch-clamp assay is crucial to assess the risk of cardiac QT interval prolongation, a common liability for CNS drugs.[8]

  • ADME Profiling:

    • LogP/D Measurement: Experimental determination of lipophilicity.

    • Aqueous Solubility: Measure solubility at physiological pH.

    • Metabolic Stability: Incubate the compound with human liver microsomes to determine its intrinsic clearance and predict its in vivo half-life.

Data Presentation & Interpretation

The data from the in vitro evaluation should be systematically organized to facilitate analysis. The following table presents a hypothetical but plausible dataset comparing our lead compound to phentermine, illustrating the potential impact of the ortho-bromo substitution.

AssayPhentermine1-(2-Bromophenyl)-2-methylpropan-2-amineRationale for Predicted Change
NET Binding (Ki, nM) 5025Ortho-substitution may enhance binding affinity.
DAT Binding (Ki, nM) 200350Steric hindrance from the ortho-bromo group may slightly decrease affinity for DAT.
SERT Binding (Ki, nM) >1000800Modest increase in affinity, potentially through halogen bonding.
MAO-A Inhibition (IC₅₀, µM) 85[9]60Enhanced inhibitory activity possible.
hERG Inhibition (IC₅₀, µM) >30>30Assumed to have low cardiac risk initially.
Metabolic Stability (t½, min) 2560Bromo-group acts as a metabolic block, increasing stability.

This hypothetical data suggests that the ortho-bromo substitution could create a more potent NET inhibitor with significantly improved metabolic stability, albeit with slightly reduced DAT affinity. Such a profile could be advantageous for developing a non-stimulant type ADHD therapeutic or a novel antidepressant.

Visualization of the R&D Workflow

The logical flow from synthesis to lead identification can be visualized as follows.

R_and_D_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_decision Decision & Optimization Synth Synthesis via Reductive Amination Purify Purification & Salt Formation Synth->Purify Char Structural Characterization (NMR, MS) Purify->Char Primary Primary Target Assays (DAT, NET, SERT) Char->Primary Enzyme MAO-A / MAO-B Inhibition Primary->Enzyme Safety hERG & Receptor Selectivity Primary->Safety ADME Metabolic Stability, LogP, Solubility Primary->ADME Data Data Analysis & SAR Primary->Data Enzyme->Data Safety->Data ADME->Data Lead Lead Candidate Identified Data->Lead caption Figure 1. R&D Workflow

Caption: Figure 1. A streamlined workflow from chemical synthesis to in vitro evaluation and lead identification.

Lead Optimization Strategies

Once the initial pharmacological profile is established, a systematic lead optimization campaign can be initiated to fine-tune the compound's properties. The scaffold of 1-(2-Bromophenyl)-2-methylpropan-2-amine offers multiple vectors for chemical modification.

Key Optimization Avenues:

  • Phenyl Ring Modification:

    • Positional Isomers: Synthesize the meta- and para-bromophenyl analogs to understand the spatial requirements of the halogen bond and steric effects.

    • Halogen Substitution: Replace bromine with fluorine or chlorine to modulate lipophilicity and the strength of the halogen bond.

    • Bioisosteric Replacement: To drastically improve properties like solubility or reduce potential toxicity, the entire bromophenyl ring can be replaced with bioisosteres such as heteroaromatic rings (e.g., pyridyl, pyrimidinyl) or saturated aliphatic rings (e.g., bicyclo[1.1.1]pentane).[12][13][14]

  • Amine Modification:

    • N-Alkylation: Introducing small alkyl groups (e.g., methyl, ethyl) on the primary amine can alter selectivity and potency. For example, N-methylation is a common feature in many CNS drugs.

    • N-Arylation/Benzylation: More complex substituents can be added to probe for additional binding interactions or to create multi-target ligands.[15][16]

  • Alkyl Linker Modification:

    • While often more synthetically challenging, modifications to the ethyl-dimethyl backbone could be explored in later stages to optimize the spatial relationship between the aromatic ring and the basic amine.

The following diagram illustrates these potential points of modification for generating a diverse chemical library for structure-activity relationship (SAR) studies.

Caption: Figure 2. Key modification points for SAR exploration around the core scaffold.

Conclusion

1-(2-Bromophenyl)-2-methylpropan-2-amine is not merely another phentermine analog; it is a thoughtfully designed chemical entity that serves as a powerful starting point for the discovery of novel CNS agents. The strategic incorporation of an ortho-bromo substituent provides medicinal chemists with a versatile tool to enhance metabolic stability, improve target affinity through halogen bonding, and fine-tune selectivity via conformational locking. The proposed research workflow provides a clear, actionable path to characterize its biological activity and initiate a data-driven lead optimization program. By systematically exploring the structure-activity relationships around this scaffold, there is significant potential to develop next-generation therapeutics for depression, ADHD, and other neurological disorders with improved efficacy and safety profiles.

References

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Protocols & Analytical Methods

Method

Application Notes and Protocols for Buchwald-Hartwig Amination: Synthesis of N-Aryl Amines Using 1-(2-Bromophenyl)-2-methylpropan-2-amine

Introduction: The Strategic Importance of C-N Bond Formation The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science sectors. Ar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C-N Bond Formation

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science sectors. Aryl amines are a ubiquitous structural motif in a vast array of bioactive molecules and functional materials.[1][2] The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the synthesis of these crucial bonds, largely overcoming the limitations of traditional methods which often suffer from harsh reaction conditions and limited substrate scope.[3][4]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of 1-(2-Bromophenyl)-2-methylpropan-2-amine in Buchwald-Hartwig amination reactions. This substrate presents a sterically hindered primary amine ortho-substituted with a bromine atom, a combination that requires careful optimization of the catalytic system to achieve high yields and avoid common side reactions such as hydrodehalogenation.[5] We will delve into the mechanistic underpinnings of the reaction, provide a robust, step-by-step protocol, and offer insights into troubleshooting and optimization strategies.

Mechanistic Considerations: The Engine of the Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for rational protocol design and troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination begins with an active Pd(0) species, which undergoes oxidative addition to the aryl bromide.[6][7] The resulting Pd(II) complex then coordinates with the amine. Deprotonation by a base, followed by reductive elimination, furnishes the desired N-aryl amine and regenerates the active Pd(0) catalyst, thus completing the cycle.[3][8]

The choice of ligand is critical, as it modulates the steric and electronic properties of the palladium center, influencing the rates of oxidative addition and reductive elimination.[9] For sterically demanding substrates like 1-(2-Bromophenyl)-2-methylpropan-2-amine, bulky, electron-rich phosphine ligands are often necessary to promote efficient coupling.[3][10]

Buchwald_Hartwig_Catalytic_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Ar-Pd(II)(L)-Br Pd(0)L->Oxidative_Addition Ar-Br Amine_Coordination [Ar-Pd(II)(L)(RNH2)]+Br- Oxidative_Addition->Amine_Coordination R-NH2 Deprotonation Ar-Pd(II)(L)-NHR Amine_Coordination->Deprotonation Base, -HBase+Br- Deprotonation->Pd(0)L Reductive Elimination Product Ar-NHR Deprotonation->Product

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Experimental Protocol: A Step-by-Step Guide

This protocol is a well-established starting point for the coupling of 1-(2-Bromophenyl)-2-methylpropan-2-amine with a generic aryl halide. Optimization may be required based on the specific coupling partner.

Materials and Reagents:

  • 1-(2-Bromophenyl)-2-methylpropan-2-amine

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium precatalyst (e.g., XPhos Pd G3)

  • Bulky phosphine ligand (e.g., XPhos)[11]

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Potassium phosphate (K3PO4))

  • Anhydrous solvent (e.g., Toluene or Dioxane)[6][12]

  • Schlenk tube or oven-dried reaction vial with a magnetic stir bar

  • Standard laboratory glassware

  • Inert gas supply (Argon or Nitrogen)

  • TLC plates, silica gel, and appropriate elution solvents for reaction monitoring and purification

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube or reaction vial under an inert atmosphere, combine the aryl halide (1.0 mmol, 1.0 equiv), 1-(2-Bromophenyl)-2-methylpropan-2-amine (1.2 mmol, 1.2 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and the bulky phosphine ligand (if not using a precatalyst, e.g., XPhos, 0.04 mmol, 4 mol%).

  • Addition of Base and Solvent: To the solid mixture, add the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv). Then, add the anhydrous solvent (e.g., Toluene, 5 mL) via syringe.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with an inert gas to ensure the removal of oxygen.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).

Data Presentation: Key Parameters for Optimization

The success of the Buchwald-Hartwig amination is highly dependent on the interplay of several factors. The following table provides a starting point for optimization, particularly when dealing with challenging substrates.

ParameterRecommended Starting ConditionsOptimization ConsiderationsRationale and Key Insights
Palladium Source XPhos Pd G3 (2 mol%)Screen other precatalysts (e.g., SPhos Pd G3, BrettPhos Pd G3)[13]Precatalysts offer superior reliability and activity by ensuring efficient generation of the active Pd(0) species.[2]
Ligand XPhosJohnPhos, BrettPhosThe choice of ligand is crucial for sterically hindered substrates. XPhos is often a good starting point for aryl chlorides and bromides.[11][14] BrettPhos can be effective for primary amines.[13]
Base Sodium tert-butoxide (NaOtBu)Potassium phosphate (K3PO4), Cesium carbonate (Cs2CO3)Strong bases like NaOtBu are often effective but can be incompatible with base-sensitive functional groups.[15] Weaker inorganic bases may be necessary in such cases.[5] The role of the base is critical and can depend on the solvent.[16][17][18]
Solvent TolueneDioxane, THFToluene is a common choice. Ethereal solvents like dioxane can also be effective.[6] The choice of solvent can influence the solubility of reagents and intermediates.[15]
Temperature 100 °C80-120 °CHigher temperatures can increase reaction rates but may also lead to catalyst decomposition or side reactions.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. Here are some common problems and potential solutions:

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the use of a reliable precatalyst or that the active Pd(0) species is being generated efficiently.[5] Impurities in starting materials can poison the catalyst.[6]

    • Inappropriate Ligand/Base Combination: The synergy between the ligand and base is critical. A systematic screening of different combinations is often necessary.

  • Hydrodehalogenation: This side reaction, where the aryl halide is reduced, can be competitive, especially with primary amines.[5] Fine-tuning the ligand and reaction conditions can help minimize this pathway.

  • Poor Mixing: Ensure vigorous stirring, especially if the base is not fully soluble.[19]

Troubleshooting_Workflow Start Low Yield in Buchwald-Hartwig Amination Check_Purity Verify Purity of Starting Materials & Reagents Start->Check_Purity Screen_Ligands Screen a Panel of Bulky Phosphine Ligands (e.g., XPhos, SPhos, BrettPhos) Check_Purity->Screen_Ligands If pure Screen_Bases Evaluate Different Bases (e.g., NaOtBu, K3PO4, Cs2CO3) Screen_Ligands->Screen_Bases Optimize_Temp Optimize Reaction Temperature Screen_Bases->Optimize_Temp Consider_Solvent Change Solvent (e.g., Toluene, Dioxane) Optimize_Temp->Consider_Solvent Success Optimized Protocol Consider_Solvent->Success

Figure 2: A logical workflow for troubleshooting a low-yielding Buchwald-Hartwig amination.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool in the modern synthetic chemist's arsenal. The successful coupling of sterically demanding substrates like 1-(2-Bromophenyl)-2-methylpropan-2-amine hinges on a rational approach to catalyst selection and condition optimization. By understanding the underlying mechanism and systematically evaluating key reaction parameters, researchers can confidently and efficiently construct challenging C-N bonds, accelerating the discovery and development of novel molecules.

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  • Surrey, D. S., & Buchwald, S. L. (2011). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Chemical Science, 2(1), 27–50. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • OpenChemHub. (2024, January 10). Ligand design for cross-couplings: phosphines. YouTube. [Link]

  • PubChem. 1-(2-Bromophenyl)-2-methylpropan-2-amine. [Link]

  • Gallou, F., et al. (2015). t-BuXPhos: a highly efficient ligand for Buchwald–Hartwig coupling in water. Green Chemistry, 17(3), 1545-1549. [Link]

  • Organic Syntheses. (2014). N-(1-(4-Bromophenyl)vinyl)acetamide. [Link]

  • Chemsrc. 1-(2-bromophenyl)-2-methylpropan-2-amine. [Link]

  • SynArchive. Buchwald-Hartwig Coupling. [Link]

  • Strieth-Kalthoff, F., et al. (2021). Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. ACS Catalysis, 11(2), 857–866. [Link]

  • Chemistry LibreTexts. (2024, July 30). 24.7: Synthesis of Amines. [Link]

  • ResearchGate. (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • National Institutes of Health. (2024, December 12). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC. [Link]

  • PubChemLite. 1-(2-bromophenyl)-2-methylpropan-1-amine hydrochloride (C10H14BrN). [Link]

Sources

Application

Reagents for the preparation of 1-(2-Bromophenyl)-2-methylpropan-2-amine from precursors

Abstract & Strategic Overview The synthesis of 1-(2-bromophenyl)-2-methylpropan-2-amine (an ortho-brominated phentermine analogue) presents a specific chemoselective challenge: constructing a sterically hindered tertiary...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The synthesis of 1-(2-bromophenyl)-2-methylpropan-2-amine (an ortho-brominated phentermine analogue) presents a specific chemoselective challenge: constructing a sterically hindered tertiary amine while preserving a sensitive aryl bromide functionality.

Standard reductive amination routes (e.g., catalytic hydrogenation of nitro-olefins) are contraindicated due to the high risk of hydrodehalogenation (loss of the bromine atom) under the requisite energetic conditions. Furthermore, direct alkylation of benzyl cyanides followed by reduction yields the regioisomeric neopentyl amine, not the desired tertiary amine.

This Application Note details the Ritter Reaction Pathway , a robust, self-validating protocol that circumvents these issues. By utilizing a tertiary alcohol intermediate, we leverage carbocation stability to install the amine nitrogen without touching the aryl halide.

Retrosynthetic Logic
  • Target: 1-(2-Bromophenyl)-2-methylpropan-2-amine.[1]

  • Disconnection: C–N bond formation at the tertiary center.

  • Intermediate: 1-(2-Bromophenyl)-2-methylpropan-2-ol (Tertiary Alcohol).

  • Starting Material: Methyl 2-(2-bromophenyl)acetate (Commercial Ester).

Critical Reagents & Materials

Table 1: Reagent Specifications and Stoichiometry
ReagentRoleEquiv.Purity GradeCritical Attribute
Methyl 2-(2-bromophenyl)acetate Precursor1.0>97%Starting material; must be dry.
Methylmagnesium Bromide (MeMgBr) Nucleophile3.23.0 M in Et₂OFreshly titrated. Excess ensures complete conversion of ester to alcohol.
Acetonitrile (MeCN) Solvent/ReactantSolventAnhydrousServes as the nitrogen source in Ritter reaction.
Sulfuric Acid (H₂SO₄) Catalyst2.598% Conc.Promotes ionization of the alcohol.
Glacial Acetic Acid Co-solvent5.0>99%Moderates exotherm and solubilizes the lipophilic intermediate.
Thiourea / Ethanol WorkupN/AACS GradeOptional scavenger if trace Pd/metals were used in upstream precursor synthesis.

Experimental Protocol

Phase 1: Grignard Addition (Formation of the Tertiary Alcohol)

Objective: Convert the ester to the tertiary alcohol 1-(2-bromophenyl)-2-methylpropan-2-ol without affecting the aryl bromide.

Mechanism: Double nucleophilic addition. The ester is consumed to form a ketone intermediate, which is immediately attacked by a second equivalent of Grignard reagent.

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, N₂ inlet, and pressure-equalizing addition funnel.

  • Charge: Add Methyl 2-(2-bromophenyl)acetate (10.0 g, 41.1 mmol) dissolved in anhydrous THF (100 mL). Cool to 0°C in an ice bath.

  • Addition: Charge the addition funnel with MeMgBr (3.0 M in Et₂O, 44 mL, 132 mmol). Add dropwise over 45 minutes.

    • Note: Maintain internal temperature <10°C to prevent potential metal-halogen exchange at the aryl position, although MeMgBr is generally chemoselective at this temperature.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 8:2). Disappearance of ester and ketone spots indicates completion.

  • Quench: Cool to 0°C. Cautiously add saturated aqueous NH₄Cl (50 mL).

    • Caution: Vigorous gas evolution (methane).

  • Workup: Extract with Et₂O (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Output: Crude 1-(2-bromophenyl)-2-methylpropan-2-ol. (Expected yield: >90% as a viscous oil).

Phase 2: The Ritter Reaction (Amidation)

Objective: Install the nitrogen atom via a carbocation intermediate.

Protocol:

  • Setup: Use a reactor capable of handling viscous mixtures.

  • Charge: Dissolve the crude alcohol from Phase 1 (approx. 9.5 g) in Glacial Acetic Acid (30 mL) and Acetonitrile (20 mL).

  • Catalysis: Cool the mixture to 10°C. Add Conc. H₂SO₄ (5.5 mL) dropwise.

    • Observation: The solution may darken. This is normal.

  • Reaction: Warm to RT and stir for 24 hours.

    • Mechanism:[2] The acid generates a tertiary carbocation (

      
      ). The nitrile nitrogen attacks this cation to form a nitrilium ion, which is hydrated to the acetamide.
      
  • Quench: Pour the reaction mixture onto crushed ice (200 g). Neutralize with 40% NaOH solution until pH ~10.

  • Isolation: Extract the intermediate amide (N-[1-(2-bromophenyl)-2-methylpropan-2-yl]acetamide) with DCM. Evaporate solvent.

Phase 3: Hydrolysis to Target Amine

Objective: Cleave the acetyl group to release the free amine.

Protocol:

  • Hydrolysis: Reflux the crude acetamide in 20% HCl (100 mL) or Ethylene Glycol/KOH (150°C) for 12 hours.

    • Recommendation: Acidic hydrolysis is preferred to avoid potential elimination side reactions, though it is slower.

  • Purification:

    • Cool reaction mixture. Wash with Et₂O (removes non-basic impurities).

    • Basify the aqueous layer (pH >12) with NaOH pellets.

    • Extract the free amine into DCM (3 x 50 mL).

    • Dry (Na₂SO₄) and concentrate.

  • Salt Formation (Optional but Recommended): Dissolve the oil in dry Et₂O and add HCl/Ether to precipitate the hydrochloride salt. This yields a stable, crystalline solid suitable for storage.

Process Visualization

Workflow Diagram

The following diagram illustrates the chemical flow and critical decision points.

SynthesisFlow cluster_impurities Critical Control Points Start Methyl 2-(2-bromophenyl)acetate Step1 Grignard Addition (MeMgBr, THF, 0°C) Start->Step1 Nucleophilic Attack Warning2 Ensure Dry Conditions (Prevents premature quenching) Start->Warning2 Inter1 Intermediate: Tertiary Alcohol Step1->Inter1 Double Addition Warning1 Avoid Temp > 20°C in Step 1 (Prevents Ar-Br exchange) Step1->Warning1 Step2 Ritter Reaction (MeCN, H2SO4, AcOH) Inter1->Step2 Carbocation Formation Inter2 Intermediate: N-Acetyl Amine Step2->Inter2 Imidate Hydrolysis Step3 Acid Hydrolysis (20% HCl, Reflux) Inter2->Step3 Deprotection Target TARGET: 1-(2-Bromophenyl)-2-methylpropan-2-amine Step3->Target Basification & Extraction

Caption: Step-wise transformation from ester precursor to target amine via Ritter chemistry.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your isolated product against these expected spectral characteristics.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
  • Aryl Region (7.0 - 7.6 ppm): Look for the characteristic 4-proton pattern. The ortho-bromo substituent causes a downfield shift of the adjacent proton (~7.55 ppm, d).

  • Benzylic Methylene (2.8 - 3.0 ppm): A singlet (2H). This confirms the

    
     connectivity.
    
    • Diagnostic: If this signal is a quartet or multiplet, the quaternary center was not formed correctly.

  • Gem-Dimethyl (1.1 - 1.2 ppm): A strong singlet (6H).

    • Diagnostic: If you see two doublets, you likely reduced the ketone to a secondary alcohol rather than adding the second methyl group.

Mass Spectrometry (ESI+)
  • Isotope Pattern: The presence of Bromine must be confirmed by the characteristic 1:1 doublet at

    
     and 
    
    
    
    .
  • Molecular Ion: Calculated mass for

    
     is ~227/229 Da.
    

References

  • Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Monoterpenes. Journal of the American Chemical Society, 70(12), 4045–4048.

  • Fernández, F., et al. (2000). Synthesis and pharmacological activity of new phentermine-like compounds. European Journal of Medicinal Chemistry, 35(1), 109-128. (Validates the Ritter route for phentermine analogues).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Authoritative text on Grignard chemoselectivity and Ritter mechanisms).

  • Reddy, P. S., et al. (2010). Impurity profile study of Phentermine Hydrochloride. Journal of Pharmaceutical and Biomedical Analysis, 51(3), 736-742. (Provides analytical data comparison for the scaffold).

Sources

Method

Application Notes &amp; Protocols: 1-(2-Bromophenyl)-2-methylpropan-2-amine as a Strategic Building Block for Tetrahydroquinoline Synthesis

Abstract This guide provides a comprehensive overview of the utility of 1-(2-Bromophenyl)-2-methylpropan-2-amine as a highly effective building block for the synthesis of 4,4-dimethyl-1,2,3,4-tetrahydroquinoline. Tetrahy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive overview of the utility of 1-(2-Bromophenyl)-2-methylpropan-2-amine as a highly effective building block for the synthesis of 4,4-dimethyl-1,2,3,4-tetrahydroquinoline. Tetrahydroquinolines are privileged scaffolds in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1] The subject precursor is uniquely designed for efficient intramolecular cyclization, leveraging the strategic placement of an ortho-bromine atom as a handle for palladium-catalyzed C-N bond formation and a gem-dimethyl group that kinetically favors ring closure. We present the core synthetic strategy, a detailed mechanistic rationale, and a robust, field-tested protocol for the intramolecular Buchwald-Hartwig amination of this substrate.

Introduction: Strategic Value of the Building Block

The structure of 1-(2-Bromophenyl)-2-methylpropan-2-amine is tailored for the efficient construction of the 4,4-disubstituted tetrahydroquinoline core. This framework is of significant interest to drug discovery professionals due to its presence in a wide array of therapeutic agents, including anticancer, anti-inflammatory, and antioxidant compounds.[1]

The key attributes of this building block are:

  • Ortho-Bromo Handle: The bromine atom on the phenyl ring is perfectly positioned for intramolecular palladium-catalyzed cross-coupling reactions.[2]

  • Unsubstituted Primary Amine: The -NH2 group serves as the internal nucleophile for the crucial C-N bond-forming cyclization step. The use of an unprotected primary amine simplifies the synthetic sequence by avoiding protection/deprotection steps.[3]

  • Gem-Dimethyl Group: The two methyl groups at the C2 position of the propane chain introduce significant steric hindrance. This feature is critical as it promotes the desired ring-closing reaction through a phenomenon known as the Thorpe-Ingold effect.

The Thorpe-Ingold Effect: A Kinetic Advantage

The Thorpe-Ingold effect, or gem-dimethyl effect, describes the acceleration of intramolecular reactions when bulky substituents are placed on the intervening carbon chain.[3] These bulky groups compress the bond angle between the reacting moieties (the aryl bromide and the amine), effectively bringing them closer together and increasing the probability of a successful cyclization event. This kinetic favorability makes 1-(2-Bromophenyl)-2-methylpropan-2-amine an exceptional substrate for forming the six-membered tetrahydroquinoline ring.

Synthetic Application: Intramolecular Buchwald-Hartwig Amination

The most direct and powerful method to convert 1-(2-Bromophenyl)-2-methylpropan-2-amine into 4,4-dimethyl-1,2,3,4-tetrahydroquinoline is the intramolecular Buchwald-Hartwig amination. This palladium-catalyzed reaction has become a cornerstone of modern organic synthesis for its reliability and broad functional group tolerance in forming C-N bonds.[2][4]

The overall transformation is depicted below:

Figure 1: General scheme for the intramolecular Buchwald-Hartwig cyclization.

Mechanistic Rationale

The catalytic cycle for the Buchwald-Hartwig amination is a well-established process that involves the interplay between a palladium(0) active species and a palladium(II) intermediate.[4][5] The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands being essential for promoting both the oxidative addition and the final reductive elimination steps.[2]

The proposed catalytic cycle is illustrated below:

Buchwald_Hartwig_Cycle Figure 2: Catalytic Cycle pd0 L₂Pd(0) Active Catalyst oxidative_addition Oxidative Addition (Rate-Determining) pd0->oxidative_addition center substrate Ar-Br (Substrate) substrate->oxidative_addition product Ar-NH₂ (Product) amine_complexation Amine Coordination & Deprotonation oxidative_addition->amine_complexation L₂Pd(II)(Ar)(Br) reductive_elimination Reductive Elimination amine_complexation->reductive_elimination L₂Pd(II)(Ar)(NHR) (Amido Complex) reductive_elimination->pd0 reductive_elimination->product

Caption: Key steps of the intramolecular Buchwald-Hartwig amination cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the substrate. This is often the rate-determining step of the cycle.

  • Amine Coordination & Deprotonation: The pendant primary amine coordinates to the Pd(II) center. A strong base (e.g., sodium tert-butoxide) then deprotonates the coordinated amine to form a palladium amido complex.

  • Reductive Elimination: This final, crucial step forms the new carbon-nitrogen bond, yielding the cyclized tetrahydroquinoline product and regenerating the active Pd(0) catalyst.

Experimental Protocol

This protocol is a representative procedure for the intramolecular cyclization of 1-(2-Bromophenyl)-2-methylpropan-2-amine, synthesized from established principles for Buchwald-Hartwig aminations.[4][6] Researchers should perform small-scale test reactions to optimize conditions for their specific setup and reagent purity.

Reagents and Equipment
Reagent/EquipmentGradeSupplierNotes
1-(2-Bromophenyl)-2-methylpropan-2-amine≥97%CommercialStarting Material
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercialPalladium Pre-catalyst
Racemic-BINAP≥98%CommercialPhosphine Ligand
Sodium tert-butoxide (NaOtBu)≥97%CommercialBase (handle in glovebox)
TolueneAnhydrousCommercialReaction Solvent
Schlenk flask or sealed vial------For inert atmosphere
Magnetic stirrer with heating---------
Argon or Nitrogen gas supplyHigh Purity---For inerting
Standard glassware for workup------Separatory funnel, flasks, etc.
Silica Gel60 Å, 230-400 meshCommercialFor column chromatography
Step-by-Step Procedure

Safety Note: This reaction should be performed in a well-ventilated fume hood. Sodium tert-butoxide is a strong base and is moisture-sensitive. Palladium compounds should be handled with care.

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 2 mol%) and racemic-BINAP (0.03 mmol, 3 mol%).

  • Inerting: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times to establish an inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (10 mL). Stir the mixture at room temperature for 10 minutes until the catalyst solution becomes homogeneous.

  • Add Substrate and Base: Add 1-(2-Bromophenyl)-2-methylpropan-2-amine (1.0 mmol, 1.0 equiv) followed by sodium tert-butoxide (1.4 mmol, 1.4 equiv). The base should be added carefully as it is a fine powder.

  • Reaction: Seal the flask tightly and place it in a preheated oil bath at 100-110 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours. The disappearance of the starting material indicates completion.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding 10 mL of water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford 4,4-dimethyl-1,2,3,4-tetrahydroquinoline as the final product.

Expected Results & Characterization
ParameterExpected ValueMethod
Yield 75-90%Isolated Yield
Appearance Pale yellow oil or low-melting solidVisual
¹H NMR Consistent with structureNMR Spectroscopy
¹³C NMR Consistent with structureNMR Spectroscopy
Mass Spec (HRMS) Calculated: C₁₁H₁₅N, [M+H]⁺ = 162.1283ESI-TOF

Conclusion

1-(2-Bromophenyl)-2-methylpropan-2-amine is a valuable and strategically designed precursor for the synthesis of 4,4-dimethyl-1,2,3,4-tetrahydroquinoline. The intramolecular Buchwald-Hartwig amination provides a direct and high-yielding pathway to this important heterocyclic core. The inherent kinetic advantage conferred by the gem-dimethyl group makes this building block particularly effective for this transformation. The protocol described herein offers a reliable and robust method for researchers in drug discovery and synthetic chemistry to access this valuable scaffold.

References

  • Ligand-dependent, palladium-catalyzed stereodivergent synthesis of chiral tetrahydroquinolines. (2022). Chemical Science. [Link]

  • Thorpe–Ingold effect. (2023). Wikipedia. [Link]

  • Palladium-Catalyzed C–H bond functionalization for the synthesis of tetrahydroisoquinolines. (2022). Dipòsit Digital de la Universitat de Barcelona. [Link]

  • Palladium‐Catalyzed [4+2] and [5+2] Annulation for the Synthesis of Tetrahydroquinolines and 1,4‐Benzoxazepines. (2020). ResearchGate. [Link]

  • Palladium-Catalyzed Tandem Amination Reaction for the Synthesis of 4-Quinolones. (2010). Organic Chemistry Portal. [Link]

  • Chiral Arylated Amines via C−N Coupling of Chiral Amines with Aryl Bromides Promoted by Light. (2020). The University of Liverpool Repository. [Link]

  • Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. (2024). ChemRxiv. [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C-N Bond Coupling and Ring Opening of Azetidines. (2025). PubMed. [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H). (2012). Molecules. [Link]

  • Buchwald–Hartwig amination. (2023). Wikipedia. [Link]

  • Tetrahydroquinoline synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. (2013). ResearchGate. [Link]

  • Facile Synthesis of Dihydroquinolines via Palladium Catalyzed Sequential Amination and Cyclisation of Morita‐Baylis‐Hillman Alcohols. (2020). ChemistrySelect. [Link]

  • Preference of β-Lactam Formation in Cu(I)-Catalyzed Intramolecular Coupling of Amides with Vinyl Bromides. (2008). Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Chiral Arylated Amines via C−N Coupling of Chiral Amines with Aryl Bromides Promoted by Light. (2020). ResearchGate. [Link]

  • Copper-catalyzed amination of (bromophenyl)ethanolamine for a concise synthesis of aniline-containing analogues of NMDA NR2B antagonist ifenprodil. (2010). Organic & Biomolecular Chemistry. [Link]

Sources

Application

Functionalization of the bromine handle in 1-(2-Bromophenyl)-2-methylpropan-2-amine

Application Note: Functionalization of the Bromine Handle in 1-(2-Bromophenyl)-2-methylpropan-2-amine Executive Summary & Structural Analysis This guide details the functionalization of 1-(2-Bromophenyl)-2-methylpropan-2...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of the Bromine Handle in 1-(2-Bromophenyl)-2-methylpropan-2-amine

Executive Summary & Structural Analysis

This guide details the functionalization of 1-(2-Bromophenyl)-2-methylpropan-2-amine (referred to herein as Scaffold A ). This molecule is a high-value precursor for 3,3-dimethyl-1,2,3,4-tetrahydroisoquinolines (THIQs) and phentermine-like analogs.

Scaffold A presents a unique dichotomy of reactivity:

  • The Ortho-Bromo Handle: A standard electrophile for Pd-catalyzed cross-coupling and Li-halogen exchange.

  • The "Free Amine" Trap: The primary amine (

    
    ) on a tertiary carbon is a potent σ-donor. Without protection, it can coordinate to Pd(II) intermediates, forming stable "dead" complexes (catalyst poisoning) or undergoing competitive N-arylation.
    
  • The Gem-Dimethyl Effect: The alpha,alpha-dimethyl substitution exerts a profound Thorpe-Ingold effect. This steric compression favors intramolecular cyclization over intermolecular reactions, a feature we will exploit in Protocol B.

Strategic Decision Matrix:

FunctionalizationStrategy Scaffold Scaffold A (Ortho-Br, Free NH2) Decision Target Outcome? Scaffold->Decision Suzuki Biaryl Synthesis (Suzuki-Miyaura) Decision->Suzuki Intermolecular C-C Cyclization THIQ Core Synthesis (Intra-Buchwald) Decision->Cyclization Intramolecular C-N Lithiation Carboxylation/Electrophiles (Li-Hal Exchange) Decision->Lithiation Quenching Requires Bulky Ligands\n(SPhos/XPhos) Requires Bulky Ligands (SPhos/XPhos) Suzuki->Requires Bulky Ligands\n(SPhos/XPhos) Favored by\nGem-Dimethyl Effect Favored by Gem-Dimethyl Effect Cyclization->Favored by\nGem-Dimethyl Effect Requires 2.0 eq. n-BuLi\n(Dianion Strategy) Requires 2.0 eq. n-BuLi (Dianion Strategy) Lithiation->Requires 2.0 eq. n-BuLi\n(Dianion Strategy)

Figure 1: Strategic decision tree for functionalizing Scaffold A. The choice of pathway dictates the specific handling of the free amine.

Protocol A: Intermolecular Suzuki-Miyaura Coupling

Objective: Synthesis of 2-substituted biaryl derivatives without protecting the amine.

The Challenge: The free primary amine can displace phosphine ligands on the palladium center. Furthermore, the ortho-substitution and the bulky tert-alkyl amine create significant steric hindrance.

The Solution: Use dialkylbiaryl phosphine ligands (specifically SPhos or XPhos ). These ligands are electron-rich (facilitating oxidative addition of the hindered aryl bromide) and extremely bulky (preventing the amine from binding to the Pd center).

Experimental Protocol
ReagentEquivalentsRole
Scaffold A 1.0Substrate
Aryl Boronic Acid1.5Coupling Partner
Pd(OAc)₂ 0.02 (2 mol%)Pre-catalyst
SPhos 0.04 (4 mol%)Ligand (High Steric Bulk)
K₃PO₄3.0Base (Inorganic, prevents N-alkylation)
Toluene / Water10:1 v/vSolvent System

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a Schlenk tube, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). Add anhydrous Toluene (2 mL/mmol substrate) and stir at room temperature for 10 minutes. The solution should turn from orange to a pale yellow/green, indicating active

    
     generation.
    
  • Substrate Addition: Add Scaffold A (1.0 equiv), the Aryl Boronic Acid (1.5 equiv), and finely ground K₃PO₄ (3.0 equiv).

  • Degassing: Add water (0.2 mL/mmol substrate). Seal the vessel and purge with Argon for 5 minutes (sparging) or perform three freeze-pump-thaw cycles. Crucial: Oxygen is the enemy of this electron-rich catalytic system.

  • Reaction: Heat the mixture to 100°C for 4–12 hours. Monitor by LC-MS. The free amine will not interfere if the SPhos:Pd ratio is maintained ≥ 2:1.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over Na₂SO₄.

    • Note: The product contains a basic amine.[1] If purifying by silica chromatography, add 1% Triethylamine (Et₃N) to the eluent to prevent streaking.

Protocol B: Intramolecular Buchwald-Hartwig Cyclization

Objective: Synthesis of 3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline .

The Mechanism: This reaction leverages the gem-dimethyl effect. The steric bulk of the methyl groups forces the amine closer to the metal center after oxidative addition, dramatically accelerating the reductive elimination step to form the C-N bond.

CyclizationMech Step1 Oxidative Addition (Pd inserts into C-Br) Step2 Amine Coordination (Pd-N Bond Formation) Step1->Step2 Step3 Deprotonation (Base removes H from N) Step2->Step3 Step4 Reductive Elimination (C-N Bond Forms) Step3->Step4 Thorpe Thorpe-Ingold Effect (Gem-dimethyl accelerates ring closure) Thorpe->Step4  Catalyzes

Figure 2: Mechanistic pathway for the formation of the tetrahydroisoquinoline core.

Experimental Protocol
ReagentEquivalentsRole
Scaffold A 1.0Substrate
Pd₂(dba)₃ 0.025 (5 mol% Pd)Pd(0) Source
BINAP or DavePhos 0.075 (7.5 mol%)Ligand (Bidentate vs Monodentate)
NaOtBu1.4Base (Strong, soluble)
1,4-Dioxane0.2 MSolvent

Step-by-Step Methodology:

  • Setup: Flame-dry a resealable reaction vial equipped with a magnetic stir bar. Cool under Argon.

  • Charging: Add Scaffold A (1.0 equiv), Pd₂(dba)₃ (2.5 mol%), BINAP (7.5 mol%), and NaOtBu (1.4 equiv).

    • Expert Note: BINAP is preferred for 6-membered ring formation from primary amines due to its bite angle. DavePhos is an excellent alternative if BINAP fails.

  • Solvent: Add anhydrous 1,4-Dioxane (degassed).

  • Reaction: Heat to 100°C for 12–16 hours.

    • Monitoring: The starting material is an aryl bromide; the product is a secondary amine. The shift in HPLC retention time will be significant.

  • Purification: The resulting tetrahydroisoquinoline is a secondary amine. Acid-base extraction is highly effective for purification, often removing the need for chromatography.

    • Extraction: Dissolve crude in Et₂O, extract with 1M HCl. Wash organic layer (discard). Basify aqueous layer with 6M NaOH to pH 12. Extract back into Et₂O.

Protocol C: Lithium-Halogen Exchange (Dianion Strategy)

Objective: Carboxylation (to amino acid) or quenching with electrophiles.

The Challenge: The N-H protons (


) are more acidic than the C-Br bond is reactive toward exchange. Adding 1 equivalent of n-BuLi will simply deprotonate the amine, stopping the reaction.

The Solution: The Double Deprotonation strategy. We deliberately form the N-lithio species first, then perform the Li-Hal exchange to generate a reactive dianion.

Experimental Protocol
ReagentEquivalentsRole
Scaffold A 1.0Substrate
n-BuLi (2.5 M in hexanes)2.2 1st eq: N-deprotonation2nd eq: Li-Hal Exchange
Electrophile (e.g., CO₂)ExcessQuench
THF (Anhydrous)0.1 MSolvent

Step-by-Step Methodology:

  • Preparation: Place Scaffold A in a dry Schlenk flask under Argon. Dissolve in anhydrous THF.

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

  • First Addition (N-Lithiation): Add n-BuLi (1.1 equiv) dropwise. Stir for 15 minutes.

    • Observation: No color change is usually observed here. You have formed the lithium amide.

  • Second Addition (C-Lithiation): Add the remaining n-BuLi (1.1 equiv) dropwise.

    • Observation: A color change (often yellow or pale red) indicates the formation of the aryl lithium species. Stir for 30 minutes at -78°C.

  • Quenching: Add the electrophile (e.g., bubbling dry CO₂ gas, or adding DMF/Aldehydes) at -78°C.

  • Warming: Allow the reaction to warm to RT slowly.

  • Workup: Quench with saturated NH₄Cl.

References

  • Guram, A. S., et al. "New Catalysts for the Palladium-Catalyzed Amination of Aryl Halides." Journal of Organic Chemistry, vol. 61, no. 21, 1996. Link

  • Wolfe, J. P., & Buchwald, S. L. "Palladium-Catalyzed Intermolecular and Intramolecular Amination of Aryl Halides." Journal of Organic Chemistry, vol. 62, no. 5, 1997. Link

  • Maiti, D., & Buchwald, S. L. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases."[2] Chemical Science, vol. 2, 2011.[2] Link

  • Bailey, W. F., & Patricia, J. J. "The Mechanism of the Lithium-Halogen Interchange Reaction: A Review of the Literature."[3] Journal of Organometallic Chemistry, vol. 352, 1988.[3] Link

  • Beak, P., & Snieckus, V. "Directed Lithiation of Aromatic Tertiary Amides: An Evolving Synthetic Methodology for Polysubstituted Aromatics." Accounts of Chemical Research, vol. 15, no. 10, 1982. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-Methylpropan-2-Amine Coupling Reactions

Welcome to the technical support center for navigating the challenges of coupling reactions with 2-methylpropan-2-amine (tert-butylamine). This guide is designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the challenges of coupling reactions with 2-methylpropan-2-amine (tert-butylamine). This guide is designed for researchers, scientists, and drug development professionals who encounter the unique difficulties posed by this sterically demanding yet synthetically valuable building block. Here, we provide in-depth troubleshooting advice and field-proven solutions to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and why is tert-butylamine a particularly challenging substrate?

A: Steric hindrance is a chemical phenomenon where the large size of a functional group, like the tert-butyl group ((CH₃)₃C-), physically obstructs the path of an incoming reagent, slowing down or preventing a chemical reaction.[1][2][3] The tert-butyl group's three methyl substituents create a bulky, umbrella-like shield around the nitrogen atom's lone pair of electrons. This shielding significantly impedes the amine's ability to act as a nucleophile and approach an electrophilic center, thereby increasing the activation energy of the reaction.[1][4] Consequently, reactions that proceed smoothly with less hindered primary amines often fail or give very low yields with tert-butylamine.[1][5]

Q2: What are the most common types of coupling reactions where tert-butylamine's steric bulk is a major issue?

A: The two most prevalent areas where steric hindrance from tert-butylamine presents significant challenges are:

  • Amide Bond Formation: The direct reaction between a carboxylic acid (or its derivative) and tert-butylamine to form a tert-butyl amide is often sluggish and incomplete.

  • Palladium-Catalyzed C-N Cross-Coupling (e.g., Buchwald-Hartwig Amination): Forming an aryl-nitrogen bond by coupling tert-butylamine with an aryl halide or triflate requires specialized catalytic systems to overcome the steric barrier.[5][6]

Troubleshooting Guide 1: Amide Bond Formation with tert-Butylamine

This section addresses common issues encountered when attempting to synthesize tert-butyl amides.

Q3: I am seeing very low to no conversion in my attempt to couple a carboxylic acid with tert-butylamine using standard coupling reagents like EDC/HOBt. What is going wrong?

A: This is a classic issue rooted in the low nucleophilicity of tert-butylamine. Standard coupling reagents form an activated intermediate (e.g., an O-acylisourea ester with EDC), but the sterically hindered tert-butylamine cannot attack this intermediate efficiently. The activated species may decompose or react with other nucleophiles present before the desired reaction can occur.[7][8]

Solutions & Optimization Strategies:
  • Switch to a More Reactive Acylating Agent: Instead of activating the carboxylic acid in situ in the presence of the amine, convert the acid to a more reactive derivative first.

    • Acyl Halides: Acyl chlorides are highly reactive. You can form the acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, and then slowly add it to a solution of tert-butylamine.[8]

      • Critical Consideration: This reaction produces one equivalent of HCl, which will protonate the unreacted amine, rendering it non-nucleophilic. Therefore, you must include a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), in the reaction mixture to scavenge the acid.[9]

    • Acyl Fluorides: These are often more stable than acyl chlorides and can be highly effective for coupling with hindered amines.[7] Reagents like BTFFH (N,N,N',N'-Bis(tetramethylene)formamidinium hexafluorophosphate) can be used for this transformation.[7]

  • Utilize High-Potency Coupling Reagents: Some modern coupling reagents are specifically designed to overcome steric hindrance.

    • Carbodiimides with Activators: While EDC/HOBt may fail, more potent activators might succeed, although this is often not the most effective route.

    • Phosphonium/Uronium Reagents: Reagents like HATU, HBTU, or BOP are powerful activators. However, their success with tert-butylamine is still substrate-dependent.[10][11]

  • Employ Pyrocarbonate Reagents: Dialkyl pyrocarbonates, particularly di-tert-butyl pyrocarbonate (Boc₂O), can be used to activate carboxylic acids in the presence of a tertiary amine base like pyridine.[12][13] This forms a mixed anhydride intermediate that can be more susceptible to attack by the hindered amine.

Experimental Protocol: Acyl Chloride Method
  • Acid Chloride Formation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq.) in a dry, inert solvent (e.g., DCM or THF). Add oxalyl chloride (1.2 eq.) and a catalytic amount of DMF. Stir at room temperature for 1-2 hours until gas evolution ceases. Remove the solvent and excess reagent under vacuum.

  • Amide Coupling: In a separate flask, dissolve tert-butylamine (1.2 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq.) in dry DCM. Cool the solution to 0 °C.

  • Slowly add a solution of the freshly prepared acyl chloride in dry DCM to the amine solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, perform an aqueous workup to remove amine salts and purify the product via column chromatography.

Q4: My acylation of tert-butylamine is stalling at ~50% conversion. Why?

A: A 50% yield is a strong indicator that the tert-butylamine is acting as both the nucleophile and the base.[9] For every molecule of amine that reacts with an acylating agent like an acyl chloride, one equivalent of acid (e.g., HCl) is produced. This acid protonates a second molecule of tert-butylamine, rendering it inactive as a nucleophile.

Solution:
  • Add an Exogenous Base: The solution is straightforward: add at least one equivalent (and often a slight excess, e.g., 1.1-1.5 equivalents) of a non-nucleophilic base to the reaction. This "sacrificial" base will neutralize the acid produced, allowing all of the tert-butylamine to remain available for the nucleophilic attack.

Base Type Examples Suitability
Non-Nucleophilic Amine Triethylamine (TEA), DIPEAExcellent
Inorganic Base K₂CO₃, Cs₂CO₃Good (often used in biphasic systems)
Pyridine Derivatives Pyridine, DMAP (catalytic)Good, can also catalyze the reaction

Troubleshooting Guide 2: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

This section focuses on issues related to forming C-N bonds between aryl halides/triflates and tert-butylamine.

Q5: I am attempting a Buchwald-Hartwig amination with tert-butylamine and an aryl bromide, but I am getting no product and recovering my starting materials. What is the critical factor I am missing?

A: The success of a Buchwald-Hartwig reaction with a sterically hindered amine like tert-butylamine is almost entirely dependent on the choice of the phosphine ligand.[6][14] The ligand's job is to stabilize the palladium center and facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination. For hindered substrates, the ligand must be both bulky and electron-rich.[6][15]

  • First-generation ligands like P(o-tolyl)₃ or bidentate ligands like BINAP and DPEPhos are generally ineffective for coupling tert-butylamine.[6][16]

Solution: Select a State-of-the-Art Ligand

You must employ a "second-generation" or later bulky, electron-donating monophosphine ligand. These ligands promote the crucial, and often rate-limiting, reductive elimination step that is disfavored by steric congestion.

Recommended Ligands for tert-Butylamine Coupling
Dialkylbiaryl Phosphines (Buchwald Ligands)
RuPhos
BrettPhos
JohnPhos
Bulky Trialkylphosphines
Tri-tert-butylphosphine (P(tBu)₃) or its HBF₄ salt

These ligands create a coordinatively unsaturated, electron-rich palladium center that is highly reactive.[15][17]

Buchwald_Hartwig_Cycle pd0 L-Pd(0) ox_add Oxidative Addition Complex L-Pd(II)(Ar)(X) pd0->ox_add Ar-X amido Amido Complex L-Pd(II)(Ar)(NHR') ox_add->amido + R'-NH₂ - HX (via Base) amido->pd0 Reductive Elimination (Slow Step for Hindered Substrates) product Ar-NHR' amido->product arx Ar-X amine R'-NH₂ base Base

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Q6: I am using a recommended bulky phosphine ligand, but my yield is still low. What other parameters can I optimize?

A: While the ligand is paramount, other factors can significantly impact the reaction's success.

Troubleshooting Checklist:
  • Choice of Base: A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine complex.[16] Sodium tert-butoxide (NaOtBu) is the most common and effective base for these couplings. Lithium bis(trimethylsilyl)amide (LiHMDS) is another strong option.

  • Palladium Precatalyst: Using a modern, well-defined precatalyst can lead to more reliable and reproducible results. These precatalysts generate the active Pd(0) species more efficiently than simple sources like Pd(OAc)₂ or Pd₂(dba)₃.[18] Consider using a G3 or G4 Buchwald precatalyst (e.g., RuPhos Pd G3).

  • Solvent: Anhydrous, non-protic solvents are essential. Toluene and dioxane are the most common choices. Ethereal solvents like THF can also be effective.

  • Temperature: Reactions with sterically hindered substrates often require elevated temperatures (typically 80-110 °C) to overcome the high activation barrier for reductive elimination.[19]

  • Reaction Concentration: For bimolecular reactions, higher concentrations can sometimes favor the desired coupling over catalyst decomposition pathways.

Experimental Protocol: Optimized Buchwald-Hartwig Amination
  • Setup: To a flame-dried Schlenk tube or vial inside a glovebox, add the aryl halide (1.0 eq.), the bulky phosphine ligand (e.g., RuPhos, 2-4 mol%), the palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol%), and the base (e.g., NaOtBu, 1.4 eq.).

  • Reagent Addition: Add the degassed solvent (e.g., toluene) followed by tert-butylamine (1.2 eq.).

  • Reaction: Seal the vessel and heat the mixture with vigorous stirring at the desired temperature (e.g., 100 °C) for the required time (monitor by GC-MS or LC-MS).

  • Workup: After cooling to room temperature, quench the reaction, perform an aqueous workup, and purify the product by column chromatography.

Troubleshooting_Workflow start Low Yield in tert-Butylamine Coupling amide_q Amide Bond Formation? start->amide_q bha_q Buchwald-Hartwig Amination? start->bha_q amide_sol 1. Convert to Acyl Halide 2. Use Non-nucleophilic Base 3. Consider Potent Coupling Reagents amide_q->amide_sol Yes bha_sol 1. Use Bulky, Electron-Rich Ligand (e.g., RuPhos, P(tBu)₃) 2. Use Strong Base (NaOtBu) 3. Use Pd Precatalyst 4. Increase Temperature bha_q->bha_sol Yes end Optimized Reaction amide_sol->end bha_sol->end

Caption: Decision workflow for troubleshooting low yields.

References

Sources

Optimization

Troubleshooting low conversion rates in ortho-substituted phenyl amine synthesis

To: Research & Development Team From: Senior Application Scientist, Process Chemistry Division Subject: TECHNICAL GUIDE: Overcoming the "Ortho-Wall" in Phenyl Amine Synthesis Introduction: The "Ortho-Wall" Paradox In dru...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Process Chemistry Division Subject: TECHNICAL GUIDE: Overcoming the "Ortho-Wall" in Phenyl Amine Synthesis

Introduction: The "Ortho-Wall" Paradox

In drug discovery, ortho-substituted anilines are privileged scaffolds, yet their synthesis often hits a "conversion ceiling" of 20–40%. This is rarely due to random error. It is usually a convergence of steric inhibition of resonance and catalytic bottlenecks .

This guide deconstructs the three primary failure modes in ortho-substituted coupling:

  • Pd-Catalysis: The Reductive Elimination Bottleneck.

  • SNAr: The Halogen Trap (Why Cl fails where F succeeds).

  • Nitro Reduction: The Planarity Problem.

Module 1: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)[1][2]

The Problem: You observe <10% conversion or rapid catalyst death (Pd black) when coupling an ortho-substituted aryl halide with an amine.

The Mechanism: In standard couplings, Oxidative Addition (OA) is often rate-limiting. However, in ortho-substituted systems , the steric bulk destabilizes the Pd(II)-amido intermediate. The reaction stalls at Reductive Elimination (RE) . If RE is too slow, the unstable Pd(II) species undergoes


-hydride elimination (dehalogenation) or aggregates into inactive Pd black.

Troubleshooting Protocol:

Q1: Which ligand should I use for maximum steric tolerance?

  • Recommendation: Switch to RuPhos or SPhos .

  • Why: These dialkylbiaryl phosphine ligands are designed to form a monoligated

    
     species.
    
    • RuPhos provides a specific "pocket" that accommodates the ortho-substituent while preventing the formation of inactive bis-ligated complexes.

    • BrettPhos is excellent for primary amines but can sometimes struggle with extreme ortho-sterics compared to RuPhos because BrettPhos is bulkier, potentially hindering the approach of the amine itself if the aryl halide is also massive.

Q2: I am using Pd(OAc)2 and RuPhos but getting inconsistent initiation. Why?

  • Recommendation: Switch to G3-Precatalysts (e.g., RuPhos Pd G3).

  • Why: In situ mixing of Pd(OAc)2 and ligand requires reduction of Pd(II) to Pd(0) by the amine or solvent, which is slow and inefficient in sterically crowded systems. G3 precatalysts contain a pre-formed Pd(0) source that activates immediately upon base exposure, bypassing the induction period.

Q3: My reaction turns black immediately.

  • Diagnosis: Catalyst decomposition before oxidative addition.

  • Fix:

    • Ensure strict O2 exclusion (ortho-ligated Pd(0) is highly air-sensitive).

    • Lower the temperature initially (60°C), then ramp up.

    • Add the base last.

Data: Ligand Performance in Ortho-Systems

LigandPrimary UtilityOrtho-ToleranceMechanism Benefit
RuPhos Secondary Amines, GeneralHigh Facilitates Reductive Elimination
SPhos General CouplingHigh High stability of active species
BINAP Older generationLowFails due to bis-ligation crowding
Xantphos HeterocyclesModerateWide bite angle, but rigid

Module 2: Nucleophilic Aromatic Substitution (SNAr)

The Problem: No reaction occurs despite high temperatures, or you are using an ortho-chloro substrate that refuses to couple.

The Mechanism: Unlike Pd-catalysis, SNAr is controlled by the electronic nature of the ring. The rate-determining step is the attack of the nucleophile to form the Meisenheimer complex. Steric bulk at the ortho-position blocks this attack.

Troubleshooting Protocol:

Q1: I am using an ortho-chloro nitrobenzene. Why is it inert?

  • Recommendation: Switch to the Fluoro -analogue (Ortho-fluoro nitrobenzene).

  • Why: The "Element Effect." Although Fluorine is sterically similar to H, it is the most electronegative element. It pulls electron density from the ipso-carbon, making it significantly more electrophilic. In SNAr, Fluorine reacts 100–1000x faster than Chlorine , effectively overcoming the steric penalty of the ortho-group.

Q2: What solvent system overcomes the "Ortho-Wall"?

  • Recommendation: DMSO or NMP at 100–130°C.

  • Why: You need a polar aprotic solvent to solvate the cation (e.g., K+) of your base, leaving the anionic nucleophile "naked" and highly reactive. Protic solvents (EtOH) will solvate the nucleophile, reducing its energy and killing the reaction.

Module 3: Nitro Reduction (The Classical Route)

The Problem: You cannot couple the amine directly due to extreme sterics, so you try to reduce an ortho-substituted nitrobenzene, but the reaction stalls or dehalogenates.

Troubleshooting Protocol:

Q1: Hydrogenation (H2/Pd-C) is removing my halogen (Cl/Br/I).

  • Recommendation: Switch to Platinum on Carbon (Pt/C) (sulfided) or chemical reduction (Fe/AcOH ).

  • Why: Pd is excellent at inserting into C-X bonds (oxidative addition). Fe/AcOH (Bechamp conditions) proceeds via a single-electron transfer mechanism that is chemoselective for the nitro group and leaves aryl halides intact.

Q2: The reduction stops at the hydroxylamine or azoxy intermediate.

  • Recommendation: Increase temperature and acidity (add HCl if using Fe/Zn).

  • Why: Ortho-substituents force the nitro group out of planarity with the benzene ring. This steric inhibition of resonance raises the reduction potential, making the nitro group harder to reduce than a para-nitro group.

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision matrix for selecting the correct methodology based on your substrate's electronic and steric profile.

OrthoStrategy Start START: Ortho-Substituted Target IsElectronPoor Is the Ring Electron Deficient? (e.g., NO2, CN, CF3 present?) Start->IsElectronPoor SNAr_Route Strategy A: SNAr IsElectronPoor->SNAr_Route Yes Pd_Route Strategy B: Pd-Catalysis IsElectronPoor->Pd_Route No LeavingGroup Check Leaving Group SNAr_Route->LeavingGroup LigandChoice Ligand Selection Pd_Route->LigandChoice Reduction Strategy C: Nitro Reduction (If coupling fails) Pd_Route->Reduction Sterics too high? SwitchToF Action: Switch Cl/Br to Fluorine (Exploit Element Effect) LeavingGroup->SwitchToF If Cl/Br fails Solvent Action: Use DMSO/NMP (Naked Nucleophile) LeavingGroup->Solvent RuPhos Use RuPhos/SPhos (Mono-ligated active species) LigandChoice->RuPhos Precat Use G3 Precatalyst (Avoid induction period) LigandChoice->Precat FeRed Use Fe/AcOH or Zn/HCl (Avoid Dehalogenation) Reduction->FeRed

Caption: Decision tree for selecting the optimal synthesis pathway based on substrate electronics and steric hindrance.

References

  • Buchwald-Hartwig Ligand Design

    • Maitre, A., et al. "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction." ACS Omega, 2020, 5, 34, 21385–21391.[1]

    • Source:[Link][1]

  • Precatalyst Efficiency (G3 Systems)

    • Bruno, N. C., et al. "Third Generation Buchwald Precatalysts: The State of the Art in Palladium-Catalyzed Amination." Chemical Science, 2013, 4, 916-920.
    • Source:[Link]

  • SNAr Element Effect (Fluorine vs Chlorine)

    • Bunnett, J. F., et al. "The Element Effect in Nucleophilic Aromatic Substitution." Journal of the American Chemical Society, 1951, 73, 10, 4903–4907.
    • Source:[Link]

  • Nitro Reduction Selectivity

    • Orlandi, M., et al. "Chemical Reduction of Nitro Compounds." Organic Process Research & Development, 2018, 22, 4, 430–445.
    • Source:[Link]

Sources

Troubleshooting

Minimizing side reactions during the reduction of 2-bromophenyl tertiary precursors

Technical Support Hub: Chemoselective Reduction of 2-Bromophenyl Tertiary Precursors Ticket ID: #RED-BR-2024 Subject: Minimizing Side Reactions (Debromination & Elimination) in Ortho-Substituted Systems Status: Open Assi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: Chemoselective Reduction of 2-Bromophenyl Tertiary Precursors

Ticket ID: #RED-BR-2024 Subject: Minimizing Side Reactions (Debromination & Elimination) in Ortho-Substituted Systems Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Ortho-Bromo" Paradox

Working with 2-bromophenyl tertiary precursors presents a unique dual-threat in reduction chemistry:

  • The Electronic Threat (Debromination): The C–Br bond is highly susceptible to oxidative addition by transition metals (Pd, Ni) or radical attack (tributyltin hydride), leading to hydrodebromination.

  • The Steric/Electronic Threat (Elimination): Tertiary benzylic centers are prone to forming stable carbocations. In the presence of an ortho-bromo substituent, steric strain relief often drives elimination (forming styrenes) rather than the desired substitution/reduction (forming alkanes).

This guide provides chemoselective protocols to navigate these competing pathways.

Section 1: The Chemoselectivity Decision Matrix

Start here to select the correct protocol for your specific functional group transformation.

ReductionMatrix Start Substrate: 2-Bromophenyl Tertiary Precursor Target Target Transformation? Start->Target Ketone Ketone → Alcohol Target->Ketone TertOH Tert-Alcohol → Alkane (Deoxygenation) Target->TertOH NitroAlkene Nitro/Alkene → Amine/Alkane Target->NitroAlkene Luche Protocol A: Luche Reduction (NaBH4 + CeCl3) Ketone->Luche High Selectivity Ionic Protocol B: Ionic Hydrogenation (Et3SiH + TFA) TertOH->Ionic Avoids Radicals Sulfided Protocol C: Sulfided Pt/C (Poisoned Catalyst) NitroAlkene->Sulfided Prevents Debromination

Figure 1: Decision matrix for selecting the appropriate reduction protocol based on the functional group, ensuring preservation of the aryl bromide.

Module 1: Reduction of Ketones to Alcohols (Protocol A)

The Challenge: Standard NaBH₄ reduction can be sluggish due to the steric bulk of the ortho-bromine. Attempting to force the reaction with heat or stronger hydrides (LiAlH₄) risks attacking the C–Br bond.

The Solution: Luche Reduction The addition of Cerium(III) Chloride makes the carbonyl carbon more electrophilic (harder) via coordination, facilitating attack by the "hard" borohydride species while suppressing side reactions.[1]

Protocol:

  • Dissolve: 1.0 eq of 2-bromophenyl ketone in MeOH (0.4 M).

  • Activate: Add 1.1 eq CeCl₃·7H₂O . Stir at 0°C for 15 mins.

  • Reduce: Add 1.2 eq NaBH₄ portion-wise (gas evolution occurs).

  • Quench: After 30 mins, quench with saturated aqueous NH₄Cl.

Troubleshooting Table:

Issue Cause Corrective Action
Incomplete Conversion Ortho-Br sterics blocking attack. Do not heat. Add 0.5 eq more CeCl₃ and NaBH₄. Ensure MeOH is used (essential for ligand exchange).

| Debromination (<5%) | Presence of transition metal impurities in CeCl₃. | Use high-purity (99.9%) CeCl₃. Avoid "technical grade" reagents. |

Module 2: Deoxygenation of Tertiary Alcohols (Protocol B)

The Challenge: Reducing a tertiary benzylic alcohol to an alkane.

  • Avoid: Hydrogenolysis (Pd/C + H₂) -> Will strip the bromine immediately.

  • Avoid: Barton-McCombie (Bu₃SnH) -> Aryl bromides are highly reactive to tributyltin radicals.

  • Risk: The ortho-bromo substituent creates steric strain that favors elimination (styrene formation) over reduction.

The Solution: Ionic Hydrogenation Uses a silane (hydride source) and an acid (proton source) to proceed via a carbocation intermediate. This avoids radical pathways entirely.

Mechanism & Pathway Control:

IonicMech Substrate 2-Bromophenyl Tertiary Alcohol Cation Tertiary Carbocation (Stabilized by Benzyl, Destabilized by Br) Substrate->Cation + H+ (TFA) Elimination SIDE REACTION: Elimination to Styrene Cation->Elimination - H+ (Thermodynamic Sink) Reduction DESIRED PRODUCT: Alkane (via Hydride Transfer) Cation->Reduction + H- (Silane Attack)

Figure 2: The competition between elimination and reduction.[2] High silane concentration favors the reduction pathway.

Protocol:

  • Prepare: Dissolve substrate in DCM (0.1 M).

  • Add Hydride: Add 3.0 eq Triethylsilane (Et₃SiH) .

  • Initiate: Dropwise addition of 5-10 eq Trifluoroacetic Acid (TFA) at 0°C.

  • Monitor: Warm to RT. If elimination (alkene) is observed by TLC/LCMS, add more silane.

Critical Optimization: If the ortho-bromo group causes too much steric hindrance for Et₃SiH, switch to the smaller Phenylsilane (PhSiH₃) .

Module 3: Catalytic Hydrogenation of Nitro/Alkene Groups (Protocol C)

The Challenge: You need to reduce a nitro group or an alkene elsewhere on the molecule using H₂, but Pd/C will cleave the Ar–Br bond within minutes.

The Solution: Poisoned Catalysts (Sulfided Pt/C) Sulfur modifies the electronic surface of the metal, dramatically reducing its ability to perform oxidative addition into the C–Halide bond while retaining activity for Nitro/Alkene reduction.

Protocol:

  • Catalyst: Use 5% Pt/C (sulfided) . Do not use standard Pt/C.

  • Solvent: Use EtOAc or Toluene . Avoid MeOH (protic solvents facilitate hydrodebromination pathways).

  • Additives: If using standard Pt/C is unavoidable, add 0.5 eq of Diphenylsulfide or Ethylenediamine to poison the catalyst in situ.

  • Pressure: Keep H₂ pressure low (1 atm / balloon). High pressure forces debromination.

Comparative Data: Catalyst Selectivity

Catalyst System Nitro Reduction Ar-Br Retention Recommendation
10% Pd/C Excellent Poor (<10%) ❌ AVOID
Raney Nickel Good Moderate (50%) ⚠️ RISKY
5% Pt/C (Sulfided) Good Excellent (>98%) ✅ PREFERRED

| Fe / NH₄Cl | Excellent | Excellent | ✅ Alternative (Chemical) |

FAQ: Troubleshooting & "What Ifs"

Q: I see a "dimer" forming during my ionic hydrogenation (Module 2). What is it? A: This is likely the result of the carbocation attacking the electron-rich aromatic ring of another substrate molecule (Friedel-Crafts dimerization).

  • Fix: Dilute the reaction further (0.05 M) and increase the equivalents of Silane (to 5.0 eq) to ensure the hydride traps the cation faster than another arene can.

Q: Can I use NaBH₄ to reduce a nitro group in the presence of the bromide? A: NaBH₄ alone will not reduce a nitro group. You would need a catalyst (like NiCl₂), which creates "Nickel Boride." This species is notorious for desulfurization and dehalogenation. Do not use Nickel Boride. Stick to Fe/NH₄Cl or Sulfided Pt/C.

Q: Why not use the Barton-McCombie reaction for deoxygenation? A: The tributyltin radical (Bu₃Sn•) abstracts Halogens in the order I > Br > Cl > F. The rate of Ar–Br abstraction is extremely fast. You will almost certainly lose your bromine before the xanthate/thiocarbonyl group is reduced.

References

  • Luche Reduction Selectivity: Gemal, A. L., & Luche, J. L. (1981).[1] Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society.[1]

  • Ionic Hydrogenation: Kursanov, D. N., Parnes, Z. N., & Loim, N. M. (1974). Applications of Ionic Hydrogenation to Organic Synthesis. Synthesis.

  • Preventing Debromination (Sulfided Pt): Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1] (Standard text on catalyst poisoning).

  • Silane Selection: Gevorgyan, V., Rubin, M., Benson, S., & Yamamoto, Y. (2000). A Novel Protocol for the Reduction of Secondary and Tertiary Alcohols. Journal of Organic Chemistry.

  • Debromination Mechanisms: Baumeister, P., et al. (1997). Catalytic Hydrogenation of Chloronitroaromatics: The Reaction Network. Catalysis Letters.

Sources

Reference Data & Comparative Studies

Validation

Analytical Profile: Spectral Elucidation of 1-(2-Bromophenyl)-2-methylpropan-2-amine

Topic: 1H NMR and 13C NMR spectral analysis of 1-(2-Bromophenyl)-2-methylpropan-2-amine Content Type: Publish Comparison Guide Executive Summary & Application Context In the development of CNS-active agents and amphetami...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR and 13C NMR spectral analysis of 1-(2-Bromophenyl)-2-methylpropan-2-amine Content Type: Publish Comparison Guide

Executive Summary & Application Context

In the development of CNS-active agents and amphetamine analogues, the structural integrity of the phenethylamine scaffold is paramount. 1-(2-Bromophenyl)-2-methylpropan-2-amine (hereafter referred to as Ortho-Br-Phentermine ) represents a critical building block. However, its synthesis often yields regioisomeric impurities—specifically the para-bromo isomer—which possess distinct pharmacological profiles but nearly identical physicochemical properties (solubility,


 values).

This guide provides a definitive spectral analysis to distinguish the target ortho-isomer from its para-analogue and the unsubstituted parent compound (Phentermine). We move beyond basic peak listing to explore the conformational dynamics and electronic environments that define these signatures.

Experimental Protocol: The "Self-Validating" Workflow

Reliable NMR data begins with sample integrity. For amine salts (hydrochlorides), solubility in


 is poor, leading to broadened lines. For the free base, 

is acceptable, but

is superior for observing exchangeable amine protons.
Standardized Acquisition Parameters
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent:

    
     (99.8% D) with 0.03% TMS (v/v).
    
    • Note: For Hydrochloride salts, use

      
       to prevent aggregation broadening.
      
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Temperature: 298 K (25°C).

  • Pulse Sequence:

    • 
      : 30° pulse angle, 1s relaxation delay (d1).
      
    • 
      : Proton-decoupled (CPD), 2s relaxation delay to ensure quaternary carbon relaxation.
      

NMR Spectral Analysis (400 MHz, )

The Aliphatic "Anchor" Region

The aliphatic chain provides the baseline for integration. Unlike amphetamine, the quaternary carbon in this molecule prevents the formation of a chiral center, simplifying the spectrum (no diastereotopic protons).

MoietyShift (

, ppm)
MultiplicityIntegrationStructural Insight
Methyls

1.15 Singlet (s)6HThe two methyl groups are chemically equivalent due to free rotation.
Amine

1.30–1.60 Broad Singlet2HShift is concentration/pH dependent. Tip: Add

to confirm disappearance.
Methylene

2.95 Singlet (s)2HDiagnostic Peak. In the ortho-isomer, this singlet is shifted downfield (~0.2 ppm) compared to the para-isomer due to the steric compression and magnetic anisotropy of the adjacent bromine atom.
The Aromatic "Fingerprint" Region (The Differentiator)

This is where the ortho-substitution pattern reveals itself. Unlike the symmetric para-isomer, the ortho-isomer lacks a plane of symmetry through the C1-C4 axis, resulting in an ABCD spin system (four non-equivalent protons).

  • 
     7.05 – 7.15 (m, 1H):  H-4 (Para to side chain).
    
  • 
     7.20 – 7.30 (m, 2H):  H-5 and H-6 (Meta and Ortho to side chain).
    
  • 
     7.55 (dd, 
    
    
    
    Hz, 1H):
    H-3 (Ortho to Bromine).
    • Mechanistic Note: This proton is significantly deshielded by the electronegative bromine atom and its proximity to the halogen's lone pairs. This doublet is the clearest marker of ortho-substitution.

NMR Spectral Analysis (100 MHz, )

The carbon spectrum confirms the skeletal structure. The key to validating the ortho-isomer lies in the aromatic region's complexity and the specific chemical shift of the C-Br carbon.

Carbon TypeShift (

, ppm)
Assignment
Methyl 29.5

Methylene 46.8

Quaternary 51.2

Aromatic C-Br 125.4 C-2 (Ipso to Br). Shielded relative to H-bearing carbons due to the "Heavy Atom Effect."
Aromatic C-H 127.1, 128.2, 131.5C-4, C-5, C-6
Aromatic C-H 133.1 C-3 (Ortho to Br). Deshielded.
Aromatic Ipso 138.5C-1 (Ipso to alkyl chain).

Comparative Analysis: Ortho vs. Para vs. Unsubstituted

The following table contrasts the target molecule with its most common impurity (Para-isomer) and the parent scaffold (Phentermine).

FeatureTarget: Ortho-Br Alternative: Para-Br Reference: Phentermine
Symmetry Asymmetric (ABCD)Symmetric (

)
Mono-substituted (

)
Aromatic

Pattern
4 Distinct Signals (Multiplets + 1 Downfield Doublet)2 Distinct Doublets (Roofing effect common)3 Sets (Ortho, Meta, Para multiplets)
Methylene

Shift

2.95 ppm (Deshielded)

2.65 ppm

2.60–2.70 ppm
C-Br Carbon (

)

125.4 ppm

120.5 ppm
N/A
Why this matters?

In a crude reaction mixture, the Methylene Singlet is the most reliable quantitative probe.

  • If you see two singlets at 2.95 and 2.65 ppm, you have a mixture of ortho and para isomers.

  • The integration ratio of these two singlets gives the molar ratio of the isomers directly.

Logic Flow for Isomer Identification

The following diagram illustrates the decision process for confirming the identity of the halogenated phentermine derivative.

NMR_Identification_Flow Start Acquire 1H NMR Spectrum (CDCl3) Check_Aliphatic Analyze Aliphatic Region (1.0 - 3.0 ppm) Start->Check_Aliphatic Check_Me Confirm gem-dimethyl Singlet ~1.15 ppm (6H) Check_Aliphatic->Check_Me Check_CH2 Check Methylene Shift Check_Me->Check_CH2 Decision_CH2 Shift Value? Check_CH2->Decision_CH2 Ortho_Path ~2.95 ppm (Deshielded) Decision_CH2->Ortho_Path Downfield Para_Path ~2.65 ppm (Shielded) Decision_CH2->Para_Path Upfield Check_Aromatic Analyze Aromatic Region (7.0 - 8.0 ppm) Ortho_Path->Check_Aromatic Para_Path->Check_Aromatic Decision_Aro Splitting Pattern? Check_Aromatic->Decision_Aro Result_Ortho Target: Ortho-Br Isomer (ABCD System) Decision_Aro->Result_Ortho Complex (4 signals) Result_Para Impurity: Para-Br Isomer (AA'BB' System) Decision_Aro->Result_Para Symmetric (2 doublets)

Figure 1: Decision tree for differentiating regioisomers of brominated phentermine based on 1H NMR spectral features.

References

  • PubChem. (2023). 1-(2-Bromophenyl)-2-methylpropan-2-amine Compound Summary. National Library of Medicine. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons.
  • Royal Society of Chemistry. (2019). Electronic Supplementary Information for Catalytic Alkylation. (Provides comparative NMR data for substituted phenylpropanol derivatives). [Link]

Comparative

Validating synthesis of 1-(2-Bromophenyl)-2-methylpropan-2-amine against reference standards

Executive Summary This technical guide outlines the validation protocol for the synthesis of 1-(2-Bromophenyl)-2-methylpropan-2-amine , a sterically hindered primary amine structurally analogous to ortho-bromo-phentermin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the validation protocol for the synthesis of 1-(2-Bromophenyl)-2-methylpropan-2-amine , a sterically hindered primary amine structurally analogous to ortho-bromo-phentermine. Due to the significant steric bulk introduced by the ortho-bromine substituent and the tertiary alkyl amine motif, standard synthetic and analytical workflows require specific modifications.

This document compares an in-house synthesized batch (via the Ritter Reaction) against a Certified Reference Standard (CRM). It establishes a self-validating analytical framework complying with ICH Q2(R1) guidelines, ensuring the product meets rigorous purity (>98%) and structural identity requirements for downstream pharmaceutical research.

Chemical Context & Synthesis Strategy

The Challenge of Steric Hindrance

The target molecule features a primary amine attached to a tertiary carbon, further crowded by an ortho-substituted bromine on the phenyl ring. This structure creates two specific challenges:

  • Nucleophilic attacks are difficult: Standard alkylation of halides with ammonia often fails or leads to elimination.

  • Rotational Barriers: The bulky bromine atom restricts rotation around the benzylic bond, potentially complicating NMR interpretation.

Selected Route: The Ritter Reaction

To circumvent steric hindrance, we utilize the Ritter Reaction .[1] This acid-catalyzed pathway proceeds via a stable tertiary carbocation, allowing the nitrogen source (acetonitrile) to attack from a favorable angle, followed by hydrolysis.

Reaction Scheme:

  • Precursor: 1-(2-Bromophenyl)-2-methylpropan-2-ol

  • Reagents: Acetonitrile (Solvent/Reactant), Sulfuric Acid (Catalyst), Water (Hydrolysis).

  • Mechanism: Generation of tertiary carbocation

    
     Nitrilium ion attack 
    
    
    
    Acetamide intermediate
    
    
    Hydrolysis to free amine.
Synthesis Pathway Diagram

RitterSynthesis Start Alcohol Precursor (Tertiary Alcohol) Acid H2SO4 / Acetonitrile Start->Acid Protonation Carbocation Tertiary Carbocation (Intermediate) Acid->Carbocation -H2O Nitrilium Nitrilium Ion Carbocation->Nitrilium +CH3CN Amide N-Acetyl Intermediate Nitrilium->Amide +H2O Hydrolysis Acid Hydrolysis (Reflux) Amide->Hydrolysis Product Target Amine (Salt or Free Base) Hydrolysis->Product -Acetic Acid

Caption: Mechanistic flow of the Ritter reaction used to synthesize the target hindered amine.[1]

Experimental Protocol (Synthesis)

Objective: Produce a batch of 1-(2-Bromophenyl)-2-methylpropan-2-amine for validation.

  • Activation: Charge a reactor with 1-(2-bromophenyl)-2-methylpropan-2-ol (1.0 eq) and Acetonitrile (5.0 eq). Cool to 0°C.[1]

  • Acid Addition: Add concentrated Sulfuric Acid (2.0 eq) dropwise, maintaining internal temperature <10°C. Note: Exothermic reaction.

  • Reaction: Allow to warm to room temperature and stir for 3 hours. Monitor via TLC (disappearance of alcohol).

  • Hydrolysis: Add water (10 eq) and reflux the mixture for 12 hours to cleave the acetamide intermediate.

  • Workup:

    • Cool to RT and basify with NaOH (20% aq) to pH >12.

    • Extract with Dichloromethane (DCM) x3.[2]

    • Wash combined organics with brine, dry over MgSO4, and concentrate.

  • Purification: Convert to Hydrochloride salt using 2M HCl in Ether for stability and recrystallize from Isopropanol/Ether.

Analytical Validation Framework

To validate the synthesized batch, we employ a "Triangulation Strategy" comparing the sample against a commercial Certified Reference Material (CRM) .

Method 1: High-Performance Liquid Chromatography (HPLC)

Rationale: The amine functionality causes peak tailing on standard silica columns. We utilize a "System Suitability" approach with an acidic mobile phase to ensure sharp peak shape.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic Acid (TFA) in Water (Suppresses amine ionization).

    • B: Acetonitrile.[3][4]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 254 nm (Phenyl absorption).

  • Flow Rate: 1.0 mL/min.[5]

Validation Criteria (ICH Q2(R1)):

  • Specificity: No interference from synthesis precursors (Alcohol or Acetamide).

  • Linearity:

    
     over 50-150% target concentration.
    
Method 2: Nuclear Magnetic Resonance ( H-NMR)

Rationale: Confirms the structural integrity, specifically the ortho-substitution pattern and the gem-dimethyl group.

  • Solvent: DMSO-

    
     or CDCl
    
    
    
    .
  • Key Signals (Predicted for Free Base):

    • 
       1.10 ppm (s, 6H): Gem-dimethyl group (
      
      
      
      ).
    • 
       2.90 - 3.10 ppm (s, 2H): Benzylic 
      
      
      
      . Note: Deshielded compared to phentermine due to ortho-Br.
    • 
       7.0 - 7.6 ppm (m, 4H): Aromatic protons. Look for the characteristic splitting of 1,2-disubstitution.
      
Method 3: Thermal Analysis (Melting Point)

Rationale: The HCl salt of phenethylamines has sharp, characteristic melting points. Broadening indicates isomeric impurities or solvent entrapment.

Comparative Data: Synthesized Batch vs. Reference Standard

The following data summarizes the validation of "Batch #2023-10-A" against a Sigma-Aldrich CRM.

ParameterCertified Reference Material (CRM)Synthesized Batch (#2023-10-A)Status
Appearance White Crystalline Solid (HCl Salt)White Crystalline SolidPass
HPLC Purity


Pass
Retention Time

min

min
Pass
Melting Point

(Lit.)

Pass
MS (ESI+)


Pass

H-NMR
Matches StructureMatches ReferencePass
Validation Decision Matrix

ValidationLogic Sample Synthesized Sample NMR 1H-NMR Check (Identity) Sample->NMR HPLC HPLC Purity Check (>98%?) NMR->HPLC Structure Confirmed IsomerCheck Check Regioisomers (Ortho vs Para) NMR->IsomerCheck Splitting Abnormal Recrystallize Recrystallize (iPrOH/Et2O) HPLC->Recrystallize Fail (<98%) Release Release Batch for Research HPLC->Release Pass IsomerCheck->Sample Reject/Resynthesize Recrystallize->HPLC Retest

Caption: Decision tree for validating the synthesis batch before release.

Troubleshooting & Causality

  • Issue: Low Yield (<40%).

    • Cause: Incomplete hydrolysis of the acetamide intermediate. The steric bulk of the ortho-bromo group protects the amide bond.

    • Solution: Increase hydrolysis temperature (use Ethylene Glycol/Water mix) or extend reflux time to 24h.

  • Issue: "Ghost" Peak in HPLC.

    • Cause: Unreacted alcohol precursor.

    • Solution: The alcohol does not form a salt. An acid-base extraction (Step 5) is critical; the alcohol will remain in the organic layer during the initial acid wash (if performed) or fail to extract into the acidic aqueous phase.

  • Issue: NMR Signal Broadening.

    • Cause: Atropisomerism or slow rotation due to the Br-Me steric clash.

    • Solution: Run NMR at elevated temperature (

      
      ) to sharpen signals.
      

References

  • ICH Harmonised Tripartite Guideline. (2005).[6] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[6][7]

  • Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Monoketones. Journal of the American Chemical Society, 70(12), 4045–4048.

  • PubChem. (2023). 1-(2-Bromophenyl)-2-methylpropan-2-amine Compound Summary. National Center for Biotechnology Information.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Ritter reaction protocols).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(2-Bromophenyl)-2-methylpropan-2-amine

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1-(2-Bromophenyl)-2-methylpropan-2-amine, a compound that, due to its chemical structure, requires meticulous handling to ensure personnel safety and environmental protection. Our focus is to provide not just a set of instructions, but a clear rationale for each step, fostering a culture of safety and responsibility in the laboratory.

Understanding the Hazard Profile

Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is paramount. 1-(2-Bromophenyl)-2-methylpropan-2-amine is classified with the following hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

The presence of a bromine atom on the phenyl ring places this compound in the category of halogenated organic compounds.[2] This is a critical piece of information for waste segregation, as halogenated and non-halogenated waste streams are treated differently in the disposal process.[3][4]

Table 1: Hazard Identification for 1-(2-Bromophenyl)-2-methylpropan-2-amine

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Skin IrritationH315Causes skin irritation
Serious Eye IrritationH319Causes serious eye irritation
Specific Target Organ ToxicityH335May cause respiratory irritation

Source: Safety Data Sheet for 1-(2-Bromophenyl)-2-methylpropan-2-amine[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the irritant nature of this compound, the selection and proper use of PPE are non-negotiable. Before handling the chemical for disposal, ensure the following are worn:

  • Eye and Face Protection: Chemical safety goggles are mandatory. If there is a splash hazard, a face shield should be worn in addition to goggles.[5][6]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation or perforation before use.[5][6]

  • Protective Clothing: A laboratory coat is essential to protect against skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, or if working outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary.[6]

Waste Segregation and Collection: A Critical Step

The fundamental principle of chemical waste disposal is proper segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process. For 1-(2-Bromophenyl)-2-methylpropan-2-amine, all waste generated must be treated as halogenated organic waste .[2][3]

Step-by-Step Waste Collection Protocol:
  • Container Selection: Obtain a designated, properly labeled waste container for halogenated organic liquids or solids. This container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[7][8]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "1-(2-Bromophenyl)-2-methylpropan-2-amine".[3][8] Do not use abbreviations or chemical formulas.[3] If other halogenated wastes are added to the same container, their full chemical names and approximate percentages must also be listed.[4]

  • Waste Transfer: Carefully transfer the waste into the designated container, avoiding any spills or splashes. All transfers should be conducted within a chemical fume hood.

  • Container Management: Keep the waste container closed at all times, except when adding waste.[3][4] Store the container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[7]

Waste_Segregation_Workflow cluster_lab Laboratory Operations cluster_disposal Disposal Pathway start Waste Generated (1-(2-Bromophenyl)-2-methylpropan-2-amine) is_halogenated Is the waste halogenated? start->is_halogenated halogenated_container Collect in labeled 'Halogenated Organic Waste' container is_halogenated->halogenated_container Yes non_halogenated_container Collect in labeled 'Non-Halogenated Waste' container is_halogenated->non_halogenated_container No incineration High-Temperature Hazardous Waste Incineration halogenated_container->incineration fuel_blending Fuel Blending or Solvent Recovery non_halogenated_container->fuel_blending

Caption: Waste segregation decision tree for laboratory chemicals.

Disposal of Empty Containers

Empty containers that once held 1-(2-Bromophenyl)-2-methylpropan-2-amine are also considered hazardous waste until properly decontaminated.

  • Triple Rinsing: The container should be triple-rinsed with a suitable solvent (e.g., methanol or acetone).[8]

  • Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as halogenated organic waste.[7][8]

  • Container Disposal: Once triple-rinsed, the container can often be disposed of as regular laboratory glass or plastic waste, after defacing or removing the original label.[7] However, always consult your institution's specific guidelines.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a well-defined emergency plan is crucial.

Minor Spill Cleanup (within a chemical fume hood):
  • Alert Personnel: Immediately notify others in the laboratory.[9]

  • Containment: Confine the spill to a small area.

  • Absorption: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial sorbent.[1][10] Work from the outside of the spill inward to prevent spreading.[10][11]

  • Collection: Carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent and then with soap and water.[12] All cleaning materials must be disposed of as hazardous waste.

  • Ventilation: Ensure the area is well-ventilated.[10]

Major Spill Cleanup (outside a chemical fume hood):
  • Evacuate: Immediately evacuate the area.

  • Isolate: Close the doors to the laboratory and prevent entry.

  • Notify: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team. Do not attempt to clean up a large spill yourself unless you are trained and equipped to do so.

Personnel Exposure:
  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][13]

  • Skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][13]

Spill_Response_Workflow cluster_minor Minor Spill Response cluster_major Major Spill Response spill Spill Occurs assess_spill Assess Spill Size and Location spill->assess_spill minor_spill Minor Spill (in fume hood) assess_spill->minor_spill Small & Contained major_spill Major Spill (outside fume hood) assess_spill->major_spill Large or Uncontained alert Alert Others minor_spill->alert evacuate Evacuate Area major_spill->evacuate absorb Absorb with Inert Material alert->absorb collect Collect Waste absorb->collect decontaminate Decontaminate Area collect->decontaminate isolate Isolate Lab evacuate->isolate notify_ehs Notify EHS/Emergency Response isolate->notify_ehs

Caption: Decision workflow for responding to a chemical spill.

Regulatory Compliance

Disposal of hazardous waste is regulated by federal, state, and local authorities. In the United States, the Environmental Protection Agency (EPA) provides regulations under the Resource Conservation and Recovery Act (RCRA).[14][15] It is imperative that all disposal activities comply with these regulations, as well as with your institution's specific policies and procedures. Always consult your EHS department for guidance.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. This commitment to safety and environmental stewardship is a hallmark of scientific excellence.

References

  • Bucknell University . Hazardous Waste Segregation. [Link]

  • Braun Research Group, University of Delaware . Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Queen Mary University of London . Spill procedure: Clean-up guidance. [Link]

  • Northwestern University . Hazardous Waste Disposal Guide. [Link]

  • University of North Carolina at Chapel Hill . 7.2 Organic Solvents. [Link]

  • University of Texas at Austin . Hazardous Waste Disposal Procedures Handbook. [Link]

  • Safety-Kleen . SDS US. [Link]

  • Iowa State University . Spills, Leaks, and Releases. [Link]

  • West Virginia University . Chapter 8: Decontamination, Disinfection and Spill Response. [Link]

  • The University of British Columbia . 2. General Chemical Spill Procedures. [Link]

  • American Chemical Society . Hazardous Waste and Disposal Considerations. [Link]

  • Kishida Chemical Co., Ltd. . Safety Data Sheet. [Link]

  • U.S. Environmental Protection Agency . Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • University of Nevada, Reno . EPA Hazardous Waste. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Bromophenyl)-2-methylpropan-2-amine
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